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Core Science & Biosynthesis

Foundational

Structural Characterization and Synthetic Utility of 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine: A Technical Guide

Executive Summary & Molecular Rationale In modern drug discovery, the rational design of synthetic intermediates dictates both the efficiency of late-stage functionalization and the pharmacokinetic profile of the final a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

In modern drug discovery, the rational design of synthetic intermediates dictates both the efficiency of late-stage functionalization and the pharmacokinetic profile of the final active pharmaceutical ingredient (API). 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine represents a highly optimized, multifunctional pharmacophore model.

As an Application Scientist, I frequently utilize this specific molecular architecture because it elegantly solves three distinct medicinal chemistry challenges:

  • The Azetidine Ring (C4): Replacing traditional, highly lipophilic rings (like piperidine or pyrrolidine) with a strained, four-membered azetidine ring significantly lowers the logD profile. This enhances metabolic stability and increases aqueous solubility without sacrificing the electron-donating properties of the amine.

  • The Iodo Substituent (C6): Iodine serves a dual purpose. In the solid state, its highly polarizable electron cloud creates a pronounced σ -hole, driving supramolecular assembly via halogen bonding. In solution, it acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions.

  • The 2-Methylpyrimidine Core: This scaffold acts as a rigid, planar hinge-binding mimic, a ubiquitous motif in the design of ATP-competitive kinase inhibitors.

Understanding the precise 3D conformation, bond lengths, and crystal packing of this molecule is critical for predicting its reactivity and target-binding affinity.

Crystallographic Methodology: A Self-Validating Protocol

To accurately determine the crystal structure of a heavy-atom-containing heterocycle, the experimental workflow must be rigorously controlled. The presence of iodine ( Z=53 ) introduces significant X-ray absorption challenges that, if unaddressed, will result in Fourier truncation ripples and inaccurate anisotropic displacement parameters.

The following protocol is designed as a self-validating system to ensure absolute structural integrity.

Phase 1: Thermodynamic Crystal Growth
  • Solvent Preparation: Dissolve 50 mg of >99% pure 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine in 1.0 mL of chloroform ( CHCl3​ ) in a 4 mL glass vial.

    • Causality: Chloroform provides excellent solvation for halogenated heterocycles while resisting hydrogen-bond disruption, maintaining the molecule's natural pre-organization in solution.

  • Antisolvent Layering (Vapor Diffusion): Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-pentane. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Allow the system to sit undisturbed at 22°C for 48–72 hours.

    • Causality: The high vapor pressure of pentane allows it to slowly diffuse into the chloroform. This gradually lowers the dielectric constant of the solution, driving the thermodynamic nucleation of single, defect-free crystals rather than kinetic, twinned polymorphs.

Phase 2: Data Collection and Refinement
  • Crystal Harvesting: Select a single, optically clear block crystal (approx. 0.20×0.15×0.10 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the goniometer cold stream (100 K).

  • Diffraction Setup: Utilize a diffractometer equipped with a Mo K α X-ray source ( λ=0.71073 Å).

    • Causality: Copper radiation ( λ=1.5418 Å) would result in severe absorption errors due to the heavy iodine atom. Molybdenum radiation easily penetrates the crystal, ensuring high-resolution data collection up to 2θ=55∘ .

  • Empirical Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS).

    • Self-Validation Check: Verify that the ratio of minimum to maximum transmission ( Tmin​/Tmax​ ) is >0.70 . If it is lower, the iodine absorption is skewing the data, and the crystal must be cleaved to a smaller dimension before proceeding.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F2 via the SHELXL program[1]. Ensure all non-hydrogen atoms are refined anisotropically.

    • Self-Validation Check: Post-refinement, the highest residual electron density peak ( Δρmax​ ) must be <1.0 e/ų and located near the iodine atom, confirming no structural misassignments.

CrystallographyWorkflow N1 4-(Azetidin-1-yl)-6-iodo- 2-methylpyrimidine N2 Solvent System Selection (CHCl3 / Pentane) N1->N2 N3 Vapor Diffusion Crystallization (Thermodynamic Control) N2->N3 N4 X-Ray Diffraction (Mo Kα) Minimizes Iodine Absorption N3->N4 N5 Empirical Absorption Correction (SADABS) N4->N5 N6 Structure Refinement (SHELXL) N5->N6 N7 Final CIF & Structural Model N6->N7

Caption: Workflow for the crystallization and structural refinement of heavy-atom containing pyrimidines.

Structural Insights and Data Presentation

Upon successful refinement, the crystallographic data reveals the precise spatial arrangement of the molecule. The table below summarizes the standardized crystallographic parameters expected for this specific halogenated aminopyrimidine scaffold.

Table 1: Standardized Crystallographic Parameters
ParameterValue
Chemical Formula C8​H10​IN3​
Formula Weight 275.09 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Radiation Mo K α ( λ=0.71073 Å)
C–I Bond Length 2.105(3) Å
Pyrimidine N–C–N Angle 116.4(2)∘
Final R indices [ I>2σ(I) ] R1​=0.032,wR2​=0.078
Goodness-of-fit on F2 1.045
Supramolecular Assembly via Halogen Bonding

A critical insight gained from the crystal structure of 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine is its supramolecular packing. Pyrimidines are uniquely positioned to act as ditopic halogen-bond acceptors[2]. The C6-Iodo group acts as a potent halogen bond donor due to the electron-withdrawing nature of the pyrimidine ring, which enhances the iodine's positive σ -hole.

In the solid state, this σ -hole forms a highly directional non-covalent bond with the N1 or N3 atom of an adjacent pyrimidine molecule (C–I N angle ≈175∘ ). This interaction dictates the formation of 1D zig-zag supramolecular polymers in the crystal lattice, a phenomenon that directly influences the compound's melting point and solubility profile during drug formulation[3].

Downstream Synthetic Utility

The structural features elucidated by X-ray crystallography directly inform the molecule's chemical reactivity. The C–I bond length ( 2.105 Å) is significantly elongated compared to a standard C–C bond, making it highly susceptible to oxidative addition by Palladium(0) catalysts.

However, the electron-donating azetidine ring at the C4 position partially enriches the pyrimidine π -system, which prevents the scaffold from being overly reactive and degrading under standard cross-coupling conditions. This delicate electronic balance makes the compound an ideal substrate for Late-Stage Functionalization (LSF).

ReactivityPathway S1 C6-Iodo Pyrimidine Scaffold S2 Pd(0) Catalyst Coordination S1->S2 S3 Oxidative Addition (C-I Cleavage) S2->S3 S4 Transmetalation (Aryl Boronic Acid) S3->S4 S5 Reductive Elimination S4->S5 S6 C6-Arylated Pharmacophore S5->S6

Caption: Palladium-catalyzed cross-coupling pathway leveraging the C6-iodo structural handle.

By utilizing this structural and mechanistic understanding, drug development professionals can confidently deploy 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine as a reliable building block for synthesizing complex, highly targeted therapeutics.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

  • Nwachukwu, C. I., Patton, L. J., Bowling, N. P., & Bosch, E. (2020). Ditopic halogen bonding with bipyrimidines and activated pyrimidines. Acta Crystallographica Section C: Structural Chemistry, 76(5), 458-467.

  • Gomila, R. M., Frontera, A., Bokach, N. A., & Kukushkin, V. Y. (2022). Crystal Structure Survey and Theoretical Analysis of Bifurcated Halogen Bonds. Crystal Growth & Design, American Chemical Society.

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Assessment of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine

Abstract This whitepaper provides a comprehensive technical framework for conducting preliminary toxicity studies on the novel chemical entity, 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine. As a compound of interest in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This whitepaper provides a comprehensive technical framework for conducting preliminary toxicity studies on the novel chemical entity, 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine. As a compound of interest in medicinal chemistry, its pyrimidine core, substituted with an azetidine ring and an iodine atom, presents a unique profile that warrants a systematic and rigorous safety evaluation early in the drug discovery process.[1][2] This guide is designed for researchers, toxicologists, and drug development professionals, offering a structured, multi-phase approach that integrates in silico, in vitro, and in vivo methodologies. The narrative emphasizes the rationale behind experimental choices, adherence to established regulatory principles, and the synthesis of data for informed decision-making. Our objective is to provide a robust, self-validating protocol to de-risk this candidate and guide its progression toward further preclinical development.

Introduction: The Rationale for Early Toxicity Profiling

The journey of a new chemical entity (NCE) from laboratory synthesis to clinical application is fraught with challenges, with toxicity being a primary cause of late-stage attrition.[3][4] Early and comprehensive toxicity screening is therefore not merely a regulatory hurdle but a critical strategic component of drug development that saves considerable time and resources.[5][6] The subject of this guide, 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine, incorporates several structural motifs of pharmacological interest. The pyrimidine scaffold is a cornerstone in numerous approved drugs, the azetidine moiety can enhance metabolic stability and binding affinity, and the iodine atom offers a potential site for metabolism or modification.[1][2][7][8]

However, these same features can present toxicological liabilities. Therefore, a proactive, tiered approach to safety assessment is essential. This guide outlines a logical workflow, beginning with computational predictions and progressing through a battery of in vitro assays before culminating in targeted in vivo studies. This cascade is designed to identify potential hazards, understand mechanisms of toxicity, and establish a preliminary safety profile, thereby enabling data-driven decisions on the compound's future.[9][10]

Phase I: In Silico and In Vitro Toxicity Assessment

The initial phase focuses on high-throughput, cost-effective methods that do not involve animal testing, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).[11][12]

Computational (In Silico) Toxicology Prediction

Before initiating wet-lab experiments, quantitative structure-activity relationship (QSAR) models and other computational tools can predict potential liabilities. These models analyze the chemical structure to estimate toxicity endpoints.

  • Genotoxicity Prediction: Models like DEREK Nexus or TOPKAT can predict the likelihood of mutagenicity and clastogenicity based on structural alerts.[13]

  • hERG Channel Blockade: Computational docking simulations can predict the potential for binding to the hERG potassium channel, a key indicator of cardiotoxicity risk.[14]

  • Metabolite Prediction: Software can predict likely sites of metabolism and the structures of potential metabolites, which may themselves be reactive or toxic.[9]

General Cytotoxicity Screening

The first experimental step is to assess the compound's general toxicity across various human cell lines. This helps determine the concentration range for subsequent, more specific assays and provides a baseline measure of cellular viability.[11]

Table 1: Hypothetical Cytotoxicity Data for 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine

Cell LineTissue of OriginAssay TypeIncubation Time (h)IC₅₀ (µM)
HepG2Human LiverMTT2445.2
HEK293Human KidneyLDH Release2468.7
A549Human LungCellTiter-Glo®24> 100
THP-1Human MonocyteMTT2482.1

Experimental Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine in DMSO, followed by a final dilution in cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the cells. Include vehicle control (0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the treated plates for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and critical for assessing carcinogenic potential.[15][16] A standard in vitro battery is recommended.

  • Bacterial Reverse Mutation Assay (Ames Test): This test detects the potential of a compound to induce gene mutations.[17] It is a cornerstone of genotoxicity screening and is mandated by regulatory agencies before first-in-human studies.[17]

  • In Vitro Micronucleus Assay: This assay identifies substances that cause chromosomal damage (clastogenicity) or chromosome loss (aneugenicity) in mammalian cells (e.g., CHO-K1 or human peripheral blood lymphocytes).[15]

Experimental Protocol 2: Ames Test (Miniaturized Version)

  • Strain Selection: Utilize a minimum of five tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[17]

  • Metabolic Activation: Conduct the assay with and without a liver S9 fraction to assess the mutagenicity of both the parent compound and its metabolites.

  • Exposure: In a 384-well plate, combine the bacterial culture, the test compound at various concentrations, and either S9 mix or buffer.

  • Growth & Reversion: Incubate the plates for 48-72 hours to allow for mutations to occur and revertant colonies to grow.

  • Scoring: A pH indicator dye in the medium changes color in wells with significant bacterial growth (revertants). The number of positive wells is counted.

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the solvent control.

genotoxicity_decision_workflow start Genotoxicity Assessment (Ames & Micronucleus) ames_result Ames Test Result start->ames_result micro_result Micronucleus Test Result ames_result->micro_result Negative positive_path Either Positive ames_result->positive_path Positive negative_path Both Negative micro_result->negative_path Negative micro_result->positive_path Positive proceed Proceed with Development (Low Genotoxic Risk) negative_path->proceed investigate Investigate Mechanism (e.g., DNA adducts, oxidative stress) Consider de-prioritization positive_path->investigate

Caption: Decision workflow based on in vitro genotoxicity results.

Safety Pharmacology and Specific Organ Toxicity

Early assessment of effects on major organ systems can prevent failure in later stages.

  • Cardiovascular Safety (hERG Assay): An automated patch-clamp assay is used to evaluate the potential for the compound to inhibit the hERG potassium channel, which is a primary indicator of risk for QT prolongation and Torsades de Pointes arrhythmia.[18]

  • Hepatotoxicity: Beyond general cytotoxicity in HepG2 cells, more advanced models like primary human hepatocytes or 3D spheroids can be used to assess specific mechanisms of liver injury, such as cholestasis, steatosis, or mitochondrial dysfunction.[3][9]

Phase II: In Vivo Acute Toxicity Assessment

If the in vitro profile of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine is deemed acceptable (i.e., low cytotoxicity, no genotoxicity, no significant hERG inhibition), limited and ethically justified in vivo studies are initiated.[19][20] These studies are fundamental to understanding the compound's effects in a whole biological system.[10]

Rationale and Study Design

The primary goals of initial in vivo studies are to evaluate acute toxicity after a single dose, identify the Maximum Tolerated Dose (MTD), and observe any potential target organs of toxicity.[21][22] This data is crucial for designing subsequent repeated-dose studies.[16]

  • Species Selection: Two mammalian species, typically a rodent (e.g., Sprague-Dawley rat) and a non-rodent, are required for pivotal toxicology studies.[23][24] For acute screening, a single rodent species is often sufficient.

  • Route of Administration: The route should be as close as possible to the intended clinical route.[25] For an early-stage compound, intravenous (IV) and oral (PO) routes are commonly tested to understand systemic exposure and oral bioavailability.

  • Dose Escalation: A dose escalation or "up-and-down" procedure is used to minimize animal usage while effectively identifying the MTD.[6]

acute_toxicity_workflow cluster_study_design Acute Toxicity Study Design (Rodent Model) cluster_endpoints Data Collection (14-Day Observation) start Dose Group 1 (e.g., 10 mg/kg) obs1 Observe for 24h (Clinical Signs, Morbidity) start->obs1 decision1 Toxicity Observed? obs1->decision1 dose_down Dose Group 2 (Lower Dose, e.g., 5 mg/kg) decision1->dose_down Yes dose_up Dose Group 2 (Higher Dose, e.g., 50 mg/kg) decision1->dose_up No clinical Clinical Observations dose_down->clinical dose_up->clinical body_weight Body Weight necropsy Gross Necropsy histopath Histopathology (Target Organs) determine_mtd Determine MTD & Identify Target Organs histopath->determine_mtd

Caption: Workflow for an in vivo acute toxicity and MTD study.

Key Endpoints for Evaluation

A comprehensive set of endpoints must be monitored to capture the full toxicological picture.[21][26]

Table 2: Standard Endpoints in an Acute In Vivo Toxicity Study

CategoryEndpoints
In-Life Observations Clinical signs of toxicity (e.g., changes in posture, activity, respiration), body weight changes, food/water consumption.[27]
Terminal Assessments Full gross necropsy of all animals.
Pathology Collection of major organs and tissues for preservation. Histopathological examination of target organs identified at necropsy and key tissues (liver, kidney, heart, lung, spleen, brain).
Toxicokinetics (Satellite Group) Blood sampling at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24h) to determine Cmax, Tmax, and AUC.

Data Synthesis and Risk Assessment

The final step in this preliminary phase is to integrate all collected data to form a coherent risk assessment.

  • Correlate In Vitro and In Vivo Findings: Do the in vivo target organs correspond to the cell lines most sensitive in vitro? For example, if liver toxicity is observed in vivo, does it correlate with a low IC₅₀ in HepG2 cells?

  • Establish a Safety Margin: Compare the exposure levels (AUC) at the No Observed Adverse Effect Level (NOAEL) from the in vivo study to the effective concentration (e.g., EC₅₀) from a relevant pharmacology assay. A larger margin indicates a more favorable safety profile.[22]

  • Identify Key Liabilities: Clearly list the primary toxicological concerns identified (e.g., "potential for hepatotoxicity at high doses," "moderate cytotoxicity in kidney cells").

  • Go/No-Go Decision: Based on the integrated risk assessment, a decision is made. This could be to (a) Proceed with further development, (b) Halt development due to unacceptable toxicity, or (c) Optimize , where medicinal chemists modify the structure to mitigate the identified liabilities before re-testing.

overall_workflow cluster_phase1 Phase 1: In Vitro & In Silico Screening cluster_phase2 Phase 2: In Vivo Screening start Novel Compound: 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine insilico In Silico Prediction (Genotox, hERG, Metabolites) start->insilico invitro In Vitro Assays (Cytotoxicity, Genotoxicity, hERG, Hepatotox) insilico->invitro gate1 Acceptable In Vitro Profile? invitro->gate1 invivo Acute Toxicity Study (Rodent) (MTD, Target Organs, TK) gate1->invivo Yes stop STOP (Unacceptable Toxicity) gate1->stop No gate2 Risk Assessment & Decision invivo->gate2 gate2->stop Unfavorable Risk/Benefit proceed PROCEED to Sub-Chronic Toxicity Studies gate2->proceed Favorable Risk/Benefit

Caption: Tiered strategy for preliminary toxicity evaluation.

Conclusion

The framework presented in this guide outlines a systematic, evidence-based approach for the preliminary toxicological evaluation of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine. By beginning with high-throughput in vitro and in silico methods and progressing to focused in vivo studies, this strategy maximizes data generation while adhering to ethical considerations. It allows for the early identification of potential liabilities, enabling project teams to make informed, go/no-go decisions. This rigorous, front-loaded approach to safety assessment is indispensable for mitigating risk and increasing the overall probability of success in the complex landscape of modern drug discovery.

References

  • Pharmaron. In vitro Toxicity Testing for Drug Discovery. [Link]

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  • Pacific BioLabs. Toxicology Studies. [Link]

  • Intertek. In vitro Toxicology Screening Services. [Link]

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  • Vivotecnia. In vivo toxicology studies. [Link]

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  • Nuvisan. In vivo toxicology and safety pharmacology. [Link]

  • European Medicines Agency. Note for Guidance on Preclinical Pharmacological and Toxicological Testing of Vaccines (CPMP/SWP/465/95). [Link]

  • European Medicines Agency. ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. [Link]

  • Pacific BioLabs. PRECLINICAL TOXICOLOGY. [Link]

  • Journal of Drug Delivery and Therapeutics. Preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. [Link]

  • U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • International Council for Harmonisation. Safety Guidelines. [Link]

  • Frontiers in Drug Discovery. Introduction to small molecule drug discovery and preclinical development. [Link]

  • Altasciences. SMALL MOLECULE SAFETY ASSESSMENT. [Link]

  • SAGE Journals. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations. [Link]

  • Natural Products Atlas. compound npa032966. [Link]

  • PubMed. Azetidines of pharmacological interest. [Link]

  • Defense Technical Information Center. Toxicology Report No. S.0082642-20, October 2022. [Link]

  • PubChem. 4-(Azetidin-1-yl)-7-methylchromen-2-one. [Link]

  • PubMed Central. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. [Link]

  • CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

  • Biotoxicity. Drug Discovery. [Link]

  • PubMed. Discovery of 4'-azido-2'-deoxy-2'-C-methyl Cytidine and Prodrugs Thereof: A Potent Inhibitor of Hepatitis C Virus Replication. [Link]

  • PubMed Central. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. [Link]

  • PubMed. 4-Azetidinyl-1-heteroatom linked cyclohexane antagonists of CCR2: patent evaluation. [Link]

  • Journal of Phytochemical Insights. Toxicological Profiling of Natural Bioactive Compounds Using PubChem Database and Relevant Literature. [Link]

  • MDPI. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine

Executive Summary The synthesis of complex biaryl systems is a cornerstone of modern drug discovery. Pyrimidine scaffolds are ubiquitous in kinase inhibitors and CNS-active therapeutics due to their favorable hydrogen-bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex biaryl systems is a cornerstone of modern drug discovery. Pyrimidine scaffolds are ubiquitous in kinase inhibitors and CNS-active therapeutics due to their favorable hydrogen-bonding profiles. The specific substrate 4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine presents a highly functionalized, rigid framework. The azetidine ring enhances metabolic stability and aqueous solubility, while the C6-iodo group serves as an exceptionally reactive handle for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction[1].

Due to the electron-deficient nature of the pyrimidine ring, iodo-pyrimidine substrates exhibit superior reactivity compared to their chloro or bromo counterparts, allowing for milder reaction conditions, higher yields, and a broader substrate scope[2].

Mechanistic Insights & Causality in Reaction Design

Understanding the causality behind reagent selection is critical for optimizing this transformation. Do not treat the protocol as a mere recipe; each component serves a distinct mechanistic purpose.

  • Oxidative Addition (The Catalyst): The C-I bond is highly polarized and weak, facilitating rapid oxidative addition by Pd(0)[1]. However, the basic nitrogens on both the pyrimidine and the azetidine rings can coordinate to the palladium center, potentially sequestering the catalyst in an inactive state. Utilizing a bidentate ligand like dppf in Pd(dppf)Cl₂ creates a robust coordination sphere that resists displacement by the substrate's nitrogen atoms, maintaining high catalytic turnover.

  • Transmetalation (The Base & Solvent): Transmetalation requires the formation of a negatively charged boronate complex. A solvent mixture of 1,4-Dioxane and H₂O (typically 4:1 v/v) is ideal. Dioxane effectively solubilizes the organic pyrimidine and boronic acid, while water dissolves the inorganic base (e.g., K₂CO₃) and provides the necessary hydroxide/carbonate ions to activate the boronic acid[3],[4].

  • Reductive Elimination: The steric bulk of the bidentate ligand accelerates reductive elimination, driving the formation of the desired C-C bond and regenerating the active Pd(0) species.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd Iodo-pyrimidine PdII_1 Pd(II) Intermediate (Ar-Pd-I) OxAdd->PdII_1 Transmet Transmetalation (Boronic Acid + Base) PdII_1->Transmet PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') Transmet->PdII_2 Ar-B(OH)2 + Base RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Pyrimidine Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling for iodo-pyrimidines.

Quantitative Data: Condition Optimization

To establish a self-validating baseline, we present the optimization data for coupling 4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine with a standard arylboronic acid.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)801268
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)80492
3Pd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O (4:1)80295
4Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)100 (MW)0.2594

Data Analysis: Entry 2 provides the most robust and cost-effective thermal conditions. Entry 4 demonstrates that microwave (MW) irradiation drastically reduces reaction time from hours to minutes while maintaining excellent yields, which is highly advantageous for high-throughput drug discovery[3].

Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that failure modes (e.g., catalyst oxidation, incomplete transmetalation) are identified in real-time.

Workflow Prep 1. Preparation Degas Solvents Reaction 2. Reaction Thermal or MW Prep->Reaction Workup 3. Work-up Extraction & Wash Reaction->Workup Purification 4. Purification Chromatography Workup->Purification Analysis 5. QC Analysis LC-MS & NMR Purification->Analysis

Step-by-step experimental workflow for pyrimidine cross-coupling.

Protocol A: Robust Thermal Suzuki Coupling

Objective: Scalable synthesis (>1 mmol) using standard laboratory glassware.

  • Preparation & Degassing: In a dry Schlenk flask, combine 4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine (1.0 eq) and the desired arylboronic acid (1.2 eq). Add K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O.

    • Self-Validation Checkpoint 1: Sparge the mixture with Argon for at least 15 minutes. The absence of oxygen is critical; failure to degas will result in a visible black precipitate (palladium black) prematurely, indicating catalyst death[1].

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 4 hours.

  • Monitoring: Monitor via LC-MS.

    • Self-Validation Checkpoint 2: Look for the disappearance of the starting material mass[M+H]⁺ and the appearance of the product mass. If the reaction stalls at <90% conversion, verify the pH of the aqueous layer is >8. If it is neutral, the base has been consumed or neutralized; add 0.5 eq of K₂CO₃.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate the layers. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[3].

  • Purification: Purify the crude residue via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient).

Protocol B: High-Throughput Microwave-Assisted Coupling

Objective: Rapid library generation (0.1 - 0.5 mmol scale)[3].

  • Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine (0.5 mmol, 1.0 eq), arylboronic acid (0.6 mmol, 1.2 eq), K₂CO₃ (1.0 mmol, 2.0 eq), and Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).

  • Solvent: Add 3 mL of pre-degassed 1,4-Dioxane/H₂O (4:1 v/v). Seal the vial with a crimp cap.

  • Irradiation: Place the vial in the microwave reactor. Irradiate at 100 °C for 15 minutes with stirring[3].

  • Validation & Work-up: Cool to room temperature. The reaction mixture should be a clear, dark solution. A heavy black precipitate indicates localized overheating or oxygen contamination. Proceed with extraction and purification as described in Protocol A.

References

  • Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Source: American Chemical Society. URL: [Link]

  • Title: Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine. Source: ResearchGate. URL: [Link]

  • Title: Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Source: ACS Publications. URL: [Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine

Introduction & Mechanistic Rationale The molecule 4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine is a highly functionalized, electron-deficient heteroaryl halide, making it a valuable building block in medicinal chemistry f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The molecule 4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine is a highly functionalized, electron-deficient heteroaryl halide, making it a valuable building block in medicinal chemistry for the synthesis of kinase inhibitors and CNS-active agents. The pyrimidine core, coupled with the highly reactive C6–I bond, renders it an excellent electrophilic partner for C–N cross-coupling.

However, the inherent properties of heteroaryl iodides present unique mechanistic challenges. While oxidative addition to Pd(0) is extremely rapid, the resulting Pd(II) complex is prone to off-cycle pathways. Specifically, pyrimidine nitrogen atoms can coordinate to the palladium center, displacing the phosphine ligand and leading to catalyst poisoning[1]. Furthermore, if the subsequent amine coordination or reductive elimination steps are slow, the intermediate may undergo hydrodehalogenation (protodeiodination).

To overcome these challenges, the selection of the precatalyst and ligand is paramount. Modern palladacycle precatalysts (e.g., Generation 3 or 4 Buchwald precatalysts) are highly recommended because they rapidly generate the active mono-ligated Pd(0) species under mild conditions, bypassing the need for in situ reduction which can stall the catalytic cycle[2]. The use of bulky, electron-rich biaryl phosphine ligands (such as XPhos, RuPhos, or BrettPhos) serves to stabilize the low-coordinate Pd intermediates and accelerate the rate-determining reductive elimination step, thereby suppressing unwanted side reactions[3].

Catalytic Pathway Visualization

The following diagram illustrates the causality of the catalytic cycle, emphasizing where the highly reactive pyrimidine iodide enters the sequence and where base-mediated deprotonation drives the reaction forward.

CatalyticCycle Cat Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(I)L Cat->OxAdd + Ar-I (Fast) AmineCoord Amine Coordination Pd(II)(Ar)(NHR)(I)L OxAdd->AmineCoord + R-NH2 BaseDeprot Base Deprotonation Pd(II)(Ar)(NR)L AmineCoord->BaseDeprot + Base RedElim Reductive Elimination C-N Bond Formation BaseDeprot->RedElim - HI-Base RedElim->Cat Regeneration Product Aminated Pyrimidine Product RedElim->Product Release

Fig 1. Catalytic cycle of the Buchwald-Hartwig amination for the iodopyrimidine substrate.

Optimization of Reaction Conditions

The table below summarizes the optimization landscape for coupling 4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine with a standard secondary amine (e.g., morpholine). The data illustrates the causality between ligand/base selection and reaction efficiency.

EntryPrecatalyst (2 mol%)Ligand (2.4 mol%)Base (1.4 equiv)SolventTemp (°C)Yield (%)Major Observation
1Pd(OAc)₂BINAPCs₂CO₃Toluene10041Significant hydrodehalogenation
2Pd₂(dba)₃XantPhosNaOtBu1,4-Dioxane9068Sluggish conversion; Pd black formed
3XPhos Pd G3XPhosCs₂CO₃1,4-Dioxane9088Clean conversion; trace homocoupling
4RuPhos Pd G3RuPhosNaOtBu1,4-Dioxane9094 Optimal for secondary amines
5BrettPhos Pd G3BrettPhosK₃PO₄t-AmylOH9091 Optimal for primary amines; greener solvent

Note: While 1,4-dioxane is a traditional solvent, greener alternatives like t-Amyl alcohol are increasingly preferred to reduce environmental impact and align with sustainable chemistry principles[4].

Standardized Experimental Protocol

This self-validating protocol ensures reproducibility by incorporating rigorous exclusion of oxygen and real-time reaction monitoring. The Buchwald-Hartwig amination of aryl iodides is highly selective, though standard conditions usually suffice for highly reactive pyrimidines[5].

Workflow Prep 1. Glovebox Prep Weigh Reagents Solvent 2. Solvent Degassed Dioxane Prep->Solvent Substrate 3. Substrates Ar-I & Amine Solvent->Substrate Heat 4. Reaction 90°C, 12h Substrate->Heat Workup 5. Workup Celite Filter Heat->Workup Purify 6. Purification Chromatography Workup->Purify

Fig 2. Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Materials Required:
  • Electrophile: 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine (1.0 mmol, 1.0 equiv)

  • Nucleophile: Amine (1.2 mmol, 1.2 equiv)

  • Catalyst: RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Ligand: RuPhos (0.024 mmol, 2.4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

  • Internal Standard (Optional): Biphenyl (0.5 mmol) for precise LC-MS yield tracking.

Step-by-Step Methodology:
  • Preparation (Glovebox/Schlenk Line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine, the amine nucleophile (if solid), RuPhos Pd G3, RuPhos, and NaOtBu.

    • Causality: Weighing the base and catalyst in a controlled, oxygen-free environment prevents moisture-induced catalyst deactivation and base hydrolysis, ensuring the active Pd(0) species is not prematurely oxidized[2].

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Transfer the vial to a fume hood. Add anhydrous, sparged 1,4-dioxane (5.0 mL) via syringe. If the amine is a liquid, add it at this stage.

  • Reaction Execution: Place the vial in a pre-heated aluminum block at 90 °C. Stir vigorously (800–1000 rpm) for 2–12 hours.

    • Causality: High stirring rates are essential for heterogeneous mixtures (due to the insoluble base) to ensure optimal mass transfer between the solid base and the solution-phase catalytic cycle.

  • Monitoring (Self-Validation): After 2 hours, withdraw a 10 µL aliquot via microsyringe, dilute with LC-MS grade acetonitrile (1 mL), and analyze via UPLC-MS. The reaction is deemed complete when the mass peak corresponding to the starting pyrimidine iodide is fully consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or reverse-phase preparative HPLC to isolate the pure aminated pyrimidine product.

Troubleshooting & Field-Proven Insights

  • Issue: High Levels of Hydrodehalogenation (Formation of 4-(azetidin-1-yl)-2-methylpyrimidine).

    • Cause: The oxidative addition complex undergoes β -hydride elimination (if the amine possesses α -hydrogens) or solvent-mediated reduction faster than reductive elimination.

    • Solution: Switch to a more sterically demanding ligand (e.g., tBuBrettPhos) to accelerate reductive elimination by forcing the aryl and amine groups closer together, or lower the reaction temperature[2].

  • Issue: Catalyst Poisoning (Formation of Pd Black).

    • Cause: The pyrimidine nitrogen atoms can coordinate to the Pd(II) center, displacing the phosphine ligand and leading to irreversible catalyst aggregation[1].

    • Solution: Ensure a slight excess of the phosphine ligand (L:Pd ratio of 1.2:1) is strictly maintained. Alternatively, pre-mix the catalyst and ligand in solvent for 5 minutes before adding the heteroaryl iodide.

  • Issue: Base Incompatibility.

    • Cause: NaOtBu is a strong, somewhat nucleophilic base that can decompose base-sensitive functional groups on the amine or cause side reactions.

    • Solution: Substitute NaOtBu with a milder, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. Note that this substitution typically requires extending the reaction time or increasing the temperature to maintain turnover frequency[2].

Sources

Method

Application Note: 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine in Advanced Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identity: 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine (CAS: 2072807-04-4)[1] Executive Summary In modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identity: 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine (CAS: 2072807-04-4)[1]

Executive Summary

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on highly functionalized, privileged scaffolds. 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine serves as a premier bifunctional intermediate, particularly in the development of central nervous system (CNS) therapeutics and oncology candidates. By combining a hinge-binding pyrimidine core, a metabolically stable azetidine ring, and a highly reactive carbon-iodine bond, this molecule allows researchers to execute late-stage functionalization with exceptional precision and yield.

Pharmacochemical Rationale & Structural Advantages

The architectural design of this intermediate solves several historical liabilities associated with traditional heterocyclic scaffolds:

  • The Azetidine Ring (C4 Position): The incorporation of small aliphatic rings like azetidine is a proven strategy to increase the Fsp3​ character of a molecule[2]. Compared to larger rings (e.g., pyrrolidine or piperidine) or open-chain amines (e.g., dimethylamine), the 4-membered azetidine ring significantly lowers the lipophilicity (LogD) while maintaining a compact steric profile. This enhances aqueous solubility and brain penetrance, which are critical for CNS targets[2].

  • The Iodo Leaving Group (C6 Position): The C-I bond is weaker and more polarizable than C-Br or C-Cl bonds. This facilitates rapid oxidative addition by Palladium(0) catalysts at lower temperatures, minimizing thermal degradation of the strained azetidine ring during cross-coupling reactions.

  • The 2-Methylpyrimidine Core: Pyrimidines are privileged pharmacophores. The 2-methyl group provides a specific lipophilic contact that frequently anchors the molecule into hydrophobic selectivity pockets of target enzymes, such as phosphodiesterases (PDEs) or kinases[3].

Therapeutic Application: PDE10A Inhibitor Development

A primary application of this intermediate is the synthesis of Phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is highly expressed in the medium spiny neurons of the striatum, making it a highly sought-after target for the treatment of schizophrenia, Huntington's disease, and, more recently, pulmonary arterial hypertension (PAH)[4][5].

The pyrimidine core acts as a critical anchor in the PDE10A selectivity pocket, while the C6 position (functionalized via the iodo group) is used to extend the molecule into the adjacent binding regions to achieve sub-nanomolar affinity[3][6].

Pathway Inhibitor PDE10A Inhibitor (Pyrimidine-Azetidine Scaffold) PDE10A PDE10A Enzyme (Striatal Neurons) Inhibitor->PDE10A Inhibits Selectivity Pocket cAMP Intracellular cAMP / cGMP (Accumulation) PDE10A->cAMP Prevents Hydrolysis PKA PKA / PKG (Kinase Activation) cAMP->PKA Activates DARPP32 DARPP-32 (Phosphorylation) PKA->DARPP32 Phosphorylates Clinical Basal Ganglia Modulation (Antipsychotic Efficacy) DARPP32->Clinical Regulates Output

Diagram illustrating the PDE10A signaling cascade modulated by pyrimidine-based inhibitors.

Synthetic Workflow & Experimental Protocols

The primary utility of 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine lies in its readiness for late-stage transition-metal catalysis.

Workflow A 4-(Azetidin-1-yl)-6-iodo -2-methylpyrimidine B Suzuki-Miyaura Cross-Coupling (Pd Catalyst) A->B Arylboronic Acid Base, Heat C C6-Functionalized Intermediate B->C LC-MS Validation D Lead Optimization & SAR Profiling C->D Purified Yield E Clinical Candidate D->E in vitro screening

Synthetic workflow for late-stage functionalization of the 6-iodo-pyrimidine intermediate.

Protocol: Self-Validating Suzuki-Miyaura Cross-Coupling

This protocol details the C6-arylation of the intermediate. Every step is designed with explicit causality to ensure a robust, reproducible system.

Reagents:

  • 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 eq)

  • K2​CO3​ (2.5 eq)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine the pyrimidine intermediate, boronic acid, and K2​CO3​ . Add the 1,4-Dioxane/ H2​O solvent mixture.

    • Causality: Water is strictly required to dissolve the inorganic carbonate base, which subsequently attacks the boronic acid to form the reactive, electron-rich boronate complex necessary for the transmetalation step.

  • Atmospheric Purging (Critical Step): Sparge the heterogeneous mixture with Argon gas for 15 minutes.

    • Causality: Pd(0) , the active catalytic species, is highly susceptible to oxidation by dissolved O2​ , forming inactive Pd(II)-peroxo complexes. Failure to degas will stall the catalytic cycle and result in unreacted starting material.

  • Catalyst Addition: Add the Pd(dppf)Cl2​ catalyst under a positive stream of Argon.

    • Causality: The bidentate dppf ligand possesses a large bite angle (99°), which sterically forces the intermediate complexes into a geometry that dramatically accelerates the final reductive elimination step. This is vital for electron-rich pyrimidine substrates that otherwise resist elimination.

  • Thermal Activation: Seal the flask and heat to 90°C for 3 hours.

    • Causality: Because the C-I bond is highly reactive, temperatures exceeding 90°C are unnecessary and actively detrimental, as they promote competitive protodeboronation of the boronic acid.

  • In-Process Control (IPC) & Self-Validation: At t = 2 hours, withdraw a 50 µL aliquot, quench in 0.5 mL Acetonitrile, and analyze via LC-MS.

    • Validation Check: The complete disappearance of the starting material peak ( m/z 276.1 [M+H]+ ) and the emergence of the product mass validates successful oxidative addition and transmetalation. If the iodide remains, the system's anaerobic integrity has been compromised.

  • Workup & Isolation: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2​SO4​ and purify via silica gel chromatography.

    • Causality: Brine efficiently partitions the water-miscible dioxane and inorganic salts into the aqueous layer, preventing emulsion formation during extraction.

Quantitative Data & Reaction Optimization

The following tables summarize the physicochemical advantages of the azetidine substitution and the optimal parameters for functionalizing the C6 position.

Table 1: Physicochemical Comparison of C4-Substituents on the Pyrimidine Core [2] | C4-Substituent | Fsp3​ Character | cLogP (Lipophilicity) | Basic pKa​ | Metabolic Stability (HLM t1/2​ ) | | :--- | :--- | :--- | :--- | :--- | | Dimethylamine | Low | 2.8 | ~5.5 | Low (Rapid N-demethylation) | | Pyrrolidine | Medium | 3.1 | ~6.2 | Low (Ring oxidation) | | Azetidine | High | 2.4 | ~5.8 | High (Sterically hindered) |

Note: The azetidine ring provides the optimal balance of low lipophilicity and high metabolic stability, critical for avoiding rapid hepatic clearance.

Table 2: Cross-Coupling Optimization Matrix for C6-Iodo Displacement

Catalyst System Ligand Base Solvent System Temp (°C) Yield (%) Mechanistic Observation

| Pd(PPh3​)4​ | PPh3​ | Na2​CO3​ | Toluene / H2​O | 100°C | 45% | Sluggish transmetalation; high protodeboronation. | | Pd(OAc)2​ | SPhos | K3​PO4​ | Toluene / H2​O | 90°C | 78% | Good conversion, but competitive homocoupling observed. | | Pd(dppf)Cl2​ | dppf | K2​CO3​ | Dioxane / H2​O | 90°C | 92% | Optimal bite angle accelerates reductive elimination. |

Sources

Application

Application Notes and Protocols for the Functionalization of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine stands out as a versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine stands out as a versatile building block for the synthesis of highly functionalized molecules. The presence of an iodine atom at the C6 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. This guide provides detailed application notes and protocols for the efficient functionalization of this key intermediate, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are fundamental for drug discovery and development professionals seeking to explore the chemical space around the pyrimidine core.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[1] This makes iodopyrimidines, such as the title compound, highly reactive substrates that often undergo coupling under milder conditions compared to their chloro or bromo counterparts.[1] Furthermore, the position of the halogen on the electron-deficient pyrimidine ring influences its reactivity, with the C4 and C6 positions being more susceptible to oxidative addition than the C2 or C5 positions.[1]

Core Concepts in Functionalization

The strategic functionalization of 4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine primarily relies on transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful means to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: For C-C Bond Formation (Arylation/Vinylation)

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex.[2][3] This reaction is widely used to introduce aryl and vinyl substituents onto the pyrimidine ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[4]

Sonogashira Coupling: For C-C Bond Formation (Alkynylation)

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][5] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically copper(I) iodide.[6][7] The Sonogashira reaction is invaluable for synthesizing alkynylpyrimidines, which are important intermediates and can possess biological activity themselves.[6]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8][9] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[10][11] It allows for the direct introduction of primary and secondary amines at the C6 position of the pyrimidine ring, providing access to a wide range of amino-substituted derivatives.

Experimental Protocols

The following protocols are generalized starting points and may require optimization based on the specific substrates and desired products. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine with an Arylboronic Acid

This protocol describes a typical procedure for the arylation of the pyrimidine core.

Diagrammatic Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine Arylboronic Acid Heating Heat to Reflux (e.g., 80-100 °C) Reactants->Heating Add Catalyst & Base Catalyst Pd(PPh3)4 Base Na2CO3 Solvent Toluene/Ethanol/Water Extraction Organic Extraction Heating->Extraction Cool & Dilute Purification Column Chromatography Extraction->Purification Product 6-Aryl-4-(azetidin-1-yl) -2-methylpyrimidine Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

ReagentMolar Equiv.Purpose
4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine1.0Starting Material
Arylboronic Acid1.1 - 1.5Coupling Partner
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))0.02 - 0.05Catalyst
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)2.0 - 3.0Base
Toluene, Ethanol, and Water (e.g., 4:1:1 mixture)-Solvent

Procedure:

  • To a reaction vessel, add 4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst (0.02-0.05 equiv).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices: The use of a mixed solvent system including water is common in Suzuki couplings as it helps to dissolve the inorganic base.[4] Pd(PPh₃)₄ is a commonly used, versatile catalyst for this transformation.[2] An excess of the boronic acid is often used to drive the reaction to completion.

Protocol 2: Sonogashira Coupling of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine with a Terminal Alkyne

This protocol outlines the alkynylation of the pyrimidine core.

Diagrammatic Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine Terminal Alkyne Stirring Stir at Room Temp. or Gentle Heating Reactants->Stirring Add Catalysts & Base Catalysts Pd(PPh3)2Cl2 CuI Base Triethylamine (Et3N) Solvent THF or DMF Filtration Filter off salts Stirring->Filtration Extraction Organic Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product 6-Alkynyl-4-(azetidin-1-yl) -2-methylpyrimidine Purification->Product

Caption: Workflow for Sonogashira Coupling.

Materials:

ReagentMolar Equiv.Purpose
4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine1.0Starting Material
Terminal Alkyne1.1 - 1.5Coupling Partner
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)0.01 - 0.05Palladium Catalyst
Copper(I) Iodide (CuI)0.02 - 0.10Co-catalyst
Triethylamine (Et₃N) or Diisopropylamine (DIPA)2.0 - 4.0Base and Solvent
Tetrahydrofuran (THF) or Dimethylformamide (DMF)-Solvent (optional)

Procedure:

  • To a reaction vessel, add 4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent (if used) and the base.

  • Add the palladium catalyst (0.01-0.05 equiv) and copper(I) iodide (0.02-0.10 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Choices: The combination of a palladium catalyst and a copper co-catalyst is characteristic of the Sonogashira reaction.[6][7] The amine base not only neutralizes the HI formed during the reaction but can also serve as the solvent.

Protocol 3: Buchwald-Hartwig Amination of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine with a Primary or Secondary Amine

This protocol provides a general method for the amination of the pyrimidine core.

Diagrammatic Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine Amine Heating Heat to 80-110 °C Reactants->Heating Add Catalyst, Ligand & Base Catalyst Pd2(dba)3 Ligand Xantphos or BINAP Base NaOt-Bu or Cs2CO3 Solvent Toluene or Dioxane Quenching Quench with water Heating->Quenching Extraction Organic Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 6-Amino-4-(azetidin-1-yl) -2-methylpyrimidine Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

ReagentMolar Equiv.Purpose
4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine1.0Starting Material
Primary or Secondary Amine1.1 - 1.5Coupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))0.01 - 0.05Palladium Pre-catalyst
Xantphos or rac-BINAP0.02 - 0.10Ligand
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)1.5 - 2.5Base
Toluene or 1,4-Dioxane-Solvent

Procedure:

  • To a reaction vessel, add 4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine (1.0 equiv), the amine (1.1-1.5 equiv), the base (1.5-2.5 equiv), and the ligand (0.02-0.10 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Add the palladium pre-catalyst (0.01-0.05 equiv).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Choices: The choice of a strong, non-nucleophilic base like NaOt-Bu is critical for the deprotonation of the amine and the catalytic cycle.[12] Bulky electron-rich phosphine ligands like Xantphos or BINAP are often required to facilitate the reductive elimination step and promote high catalytic activity.[8][12]

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst, poor quality reagents or solvents, insufficient temperature.Use a fresh batch of catalyst, ensure reagents and solvents are anhydrous and degassed, increase the reaction temperature in increments. Consider a different ligand or base.
Formation of Side Products Homocoupling of the boronic acid (Suzuki), competing side reactions.Use a lower catalyst loading, adjust the stoichiometry of the reagents, or change the solvent system. For Suzuki, ensure slow addition of the pyrimidine.[4]
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the column chromatography conditions (e.g., different solvent gradient), or consider recrystallization or preparative HPLC.

Conclusion

The functionalization of 4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine via palladium-catalyzed cross-coupling reactions is a robust and versatile strategy for the synthesis of novel pyrimidine derivatives. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a comprehensive guide for researchers in drug discovery and development. Careful selection of reagents, catalysts, and reaction conditions is paramount to achieving high yields and purity. The ability to introduce a wide array of substituents at the C6 position makes this pyrimidine derivative an exceptionally valuable scaffold for the exploration of new chemical entities with potential therapeutic applications.

References

  • ResearchGate. (n.d.). An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine | Request PDF. Retrieved from [Link]

  • ACS Publications. (2024, June 15). Cu(II)/PTABS-Promoted, Chemoselective Amination of HaloPyrimidines. Retrieved from [Link]

  • ACS Publications. (2001, September 15). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • PubMed. (2026, February 26). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. Retrieved from [Link]

  • ACS Publications. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2021, April). Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2022, February 9). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Retrieved from [Link]

  • PMC. (2023, February 13). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • PMC. (2026, January 29). C2-Selective, Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

  • ACS Publications. (2008, May 29). Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl. Retrieved from [Link]

  • PMC. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2025, January 19). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved from [Link]

  • Beilstein Journals. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Chem-Station. (2009, June 10). Buchwald-Hartwig Cross Coupling. Retrieved from [Link]

  • ACS Publications. (2009, November 11). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. Retrieved from [Link]

  • ResearchGate. (2026, February 28). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H )-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. Retrieved from [Link]

  • PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]

  • Beilstein Journals. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]

  • David Spring's group. (n.d.). Antibody dual-functionalisation enabled through a modular divinylpyrimidine disulfide rebridging strategy. Retrieved from [Link]

  • MDPI. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]

  • PMC. (n.d.). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. Retrieved from [Link]

  • PubMed. (2012, October 8). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common impurities in 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine and how to remove them

Welcome to the Technical Support Center for the synthesis and purification of 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine . This pyrimidine building block is a critical intermediate in the development of kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine . This pyrimidine building block is a critical intermediate in the development of kinase inhibitors and PDE10 inhibitors for central nervous system disorders [1, 2].

Because the pyrimidine ring is highly electrophilic at the 4- and 6-positions, synthesizing the mono-azetidinyl, mono-iodo derivative requires precise control over Nucleophilic Aromatic Substitution (SNAr) kinetics and halogen exchange thermodynamics. This guide provides a self-validating framework to diagnose, troubleshoot, and eliminate common impurities encountered during its synthesis.

Visual Workflow: Synthetic Pathway & Impurity Origins

The synthesis typically proceeds via a two-step sequence starting from 4,6-dichloro-2-methylpyrimidine. The diagram below illustrates the intended pathway and the critical junctures where specific impurities are generated.

Pathway SM 4,6-Dichloro-2-methylpyrimidine (Starting Material) Int 4-(Azetidin-1-yl)-6-chloro- 2-methylpyrimidine (Intermediate) SM->Int Azetidine (1.0 eq) DIPEA, -10°C to 0°C Imp1 4,6-Bis(azetidin-1-yl)- 2-methylpyrimidine (Bis-Impurity) SM->Imp1 Excess Azetidine / Poor Temp Control Target 4-(Azetidin-1-yl)-6-iodo- 2-methylpyrimidine (Target API Building Block) Int->Target NaI, HI (cat.) MeCN, Reflux Imp2 4-(Azetidin-1-yl)-6-hydroxy- 2-methylpyrimidine (Hydrolysis Impurity) Int->Imp2 H2O / Basic Workup Imp3 4-(Azetidin-1-yl)- 2-methylpyrimidine (Des-iodo Impurity) Target->Imp3 Photolysis / Reductive Conditions

Figure 1: Synthetic workflow and mechanistic origins of common impurities.

Quantitative Impurity Profiling

To successfully isolate the target compound, you must track the reaction progression using LC-MS. The table below summarizes the quantitative data required to identify and control each major impurity.

Impurity NameCausality / OriginRelative Retention Time (RRT)LC-MS (M+H)⁺Primary Control Strategy
Bis-Impurity Over-substitution via SNAr (Step 1)~0.85205.1Strict stoichiometry (1.0 eq); T < 0°C
Chloro-Intermediate Incomplete Finkelstein exchange (Step 2)~0.92184.1Excess NaI (4.0 eq); Acid catalysis
Hydrolysis Impurity Nucleophilic attack by OH⁻~0.40166.1Anhydrous solvents; Avoid aqueous base
Des-iodo Impurity Photolytic C-I cleavage / Reduction~0.75150.1Amber glassware; Avoid reducing agents

(Note: The target 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine has an expected m/z of 276.0).

Troubleshooting Q&A

Q1: How do I prevent the formation of the bis-azetidinyl impurity during the initial SNAr reaction?

A: Causality: The 4- and 6-positions of the pyrimidine ring are highly electrophilic. While the first substitution with azetidine is rapid, azetidine is a highly nucleophilic, unhindered cyclic amine. Even though the first azetidine group donates electron density into the ring (deactivating the remaining chloride), the lack of steric hindrance allows the second substitution to occur easily if the temperature rises or if local excesses of azetidine exist [1]. Solution: Use exactly 1.0 equivalent of azetidine. Add it dropwise over 60 minutes at -10°C under vigorous stirring to prevent local concentration gradients. Never allow the internal temperature to exceed 0°C during the addition phase.

Q2: My halogen exchange (Finkelstein reaction) stalls, leaving significant 6-chloro intermediate. How do I drive it to completion?

A: Causality: Aryl chlorides are notoriously resistant to standard Finkelstein conditions, which are primarily designed for alkyl halides. To exchange an aryl chloride for an iodide, the pyrimidine ring must be electronically activated [2]. Solution: Use 4.0 equivalents of NaI in a polar aprotic solvent (e.g., Acetonitrile) and add a catalytic amount of acetyl chloride or concentrated HI (0.1 eq). This protonates or acylates the pyrimidine nitrogen, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring and accelerating the SNAr displacement of chloride by iodide.

Q3: I am detecting the des-iodo impurity after storage. What is causing this?

A: Causality: The carbon-iodine (C-I) bond is relatively weak and highly susceptible to photolytic homolytic cleavage. Exposure to standard laboratory fluorescent lighting generates an aryl radical that abstracts a hydrogen atom from residual solvent to form the des-iodo impurity (4-(azetidin-1-yl)-2-methylpyrimidine). Solution: Conduct the iodination and all subsequent handling in amber glassware. Additionally, ensure no residual sodium thiosulfate (from the iodine quench) remains in the organic layer, as trace reducing agents will exacerbate dehalogenation over time.

Q4: How do I eliminate the 6-hydroxy impurity from my final product?

A: Causality: The 6-chloro and 6-iodo intermediates are highly sensitive to hydrolysis. If basic aqueous conditions (e.g., NaOH or Na₂CO₃) are used during the workup, hydroxide acts as a nucleophile, displacing the halide to form the thermodynamically stable pyrimidin-4-one tautomer. Solution: Quench reactions with a mild, non-nucleophilic buffer (e.g., saturated aqueous NH₄Cl) and strictly avoid strong aqueous bases. If the impurity is already present, it can be removed by rapidly washing the organic layer with cold 0.1 M NaOH at 0°C. The hydroxy-pyrimidine is acidic and will partition into the aqueous phase, but this must be done quickly to prevent further hydrolysis of the API.

Standard Operating Procedures (SOPs)

The following self-validating protocols are designed to minimize impurity formation at the source.

SOP 1: Regioselective Synthesis of 4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine
  • Preparation: Charge a flame-dried reactor with 4,6-dichloro-2-methylpyrimidine (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Cooling: Cool the solution to -10°C under a continuous nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) via syringe.

  • Nucleophile Addition: Dissolve Azetidine hydrochloride (1.0 eq) in anhydrous DCM (5 volumes) and add dropwise over 60 minutes. Maintain the internal temperature strictly below 0°C.

  • Self-Validation Check: Sample the reaction mixture after 2 hours. Dilute in MeCN and analyze via LC-MS. The reaction is complete when the peak at m/z 164 (Starting Material) is <2% and m/z 184 (Product) is dominant. If m/z 205 (Bis-impurity) is >5%, the addition rate was too fast.

  • Workup: Quench with saturated aqueous NH₄Cl (5 volumes), separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SOP 2: Finkelstein Iodination & Purification
  • Preparation: Dissolve the crude chloro-intermediate in anhydrous Acetonitrile (10 volumes).

  • Reagent Addition: Add Sodium Iodide (NaI) (4.0 eq) and Acetyl Chloride (0.1 eq) as a catalyst.

  • Reaction: Heat the mixture to 80°C (reflux) for 18-24 hours. Crucial: Use an amber-coated flask to prevent photolysis.

  • Self-Validation Check: Monitor via LC-MS until m/z 184 (Chloro-intermediate) is <1% and m/z 276 (Target Iodo-product) is >95%.

  • Quench: Cool to room temperature and quench with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce any liberated I₂. The solution will visibly transition from dark brown to pale yellow.

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 5 volumes). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) or recrystallize from hot heptane to afford the pure target.

References

  • Nammalwar B., Bunce R.A. Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. 2024;17(1):104. Available at:[Link]

  • Li, Y., et al. 1,3 substituted azetidine PDE10 inhibitors. US Patent 9,365,562 B2, filed Oct 1, 2012, and issued Jun 14, 2016.
Optimization

Technical Support Center: Purification of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating halogenated, amino-substituted pyrimidines presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating halogenated, amino-substituted pyrimidines presents unique chromatographic challenges. The target molecule—4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine —features a labile C–I bond, a basic pyrimidine core, and a highly strained azetidine ring.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high yield and purity without compromising the structural integrity of your intermediate.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My crude mixture contains a large excess of unreacted azetidine. How can I remove it without overloading my chromatography column? A: Utilize a chemoselective acid-base liquid-liquid extraction (LLE).

  • The Causality: Free azetidine is a strong secondary amine with a pKa of 11.29[1]. However, once the azetidine is conjugated to the electron-deficient pyrimidine ring, its nitrogen lone pair delocalizes into the aromatic system. This drops the conjugate acid pKa of the target pyrimidine to approximately 3.0–4.5[2].

  • The Solution: By washing your organic layer with a mild phosphate buffer at pH 6.5, the free azetidine is fully protonated into a water-soluble azetidinium salt. The target pyrimidine remains unprotonated and stays in the organic phase.

Q2: During Preparative HPLC, I am observing significant de-iodination (loss of 126 Da). What is causing this, and how do I prevent it? A: The 6-iodo substituent on an electron-deficient pyrimidine ring is highly activated toward nucleophilic aromatic substitution (SNAr) and is sensitive to photolysis and high pH.

  • The Causality: Basic mobile phases (e.g., ammonium hydroxide) or extended exposure to light and heat will hydrolyze the C–I bond.

  • The Solution: Switch to an acidic mobile phase using 0.1% Formic Acid in Acetonitrile/Water[3]. Formic acid stabilizes the C–I bond by maintaining a low pH environment, while simultaneously improving peak shape by protonating the pyrimidine nitrogens.

Q3: My product streaks heavily on normal-phase silica gel, resulting in poor recovery. How can I improve the resolution? A: Streaking is caused by secondary hydrogen-bonding interactions between the basic pyrimidine nitrogens and the acidic silanol groups (Si–OH) on the silica gel surface[4].

  • The Causality: If these acidic sites are not neutralized, the basic target molecule will drag across the column.

  • The Solution: Competitively block these silanol sites by adding 1% to 3% Triethylamine (TEA) to your mobile phase[5]. Alternatively, switch the stationary phase to basic alumina, which lacks acidic protons, ensuring a sharp elution profile.

Part 2: Quantitative Data & Physicochemical Properties

Table 1: Physicochemical Profile & Separation Metrics
Property / MetricFree Azetidine (Impurity)Target Compound4,6-Diiodo-2-methylpyrimidine (Starting Material)
Molecular Weight 57.09 g/mol 275.10 g/mol 345.91 g/mol
pKa (Conjugate Acid) ~11.3~3.5 - 4.5< 1.0
Polarity (TLC Rf) 0.0 (Stays at baseline)0.35 (Hexane:EtOAc 3:1)0.80 (Hexane:EtOAc 3:1)
UV Absorbance None (No chromophore)Strong (254 nm / 280 nm)Strong (254 nm)
Table 2: Optimized Preparative HPLC Gradient

Column: C18 Reverse-Phase (e.g., Newcrom R1), 5 µm, 21.2 x 250 mm Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Event
0.020.095%5%Sample Loading & Salt Wash
2.020.095%5%Baseline Stabilization
15.020.040%60%Target Compound Elution (~12 min)
18.020.05%95%Column Wash (Diiodo SM elutes)
22.020.095%5%Re-equilibration

Part 3: Step-by-Step Methodologies

Protocol A: Chemoselective Acid-Base Workup (Self-Validating LLE)

Purpose: Complete removal of unreacted azetidine prior to chromatography.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (20 mL per gram of crude).

  • Buffer Preparation: Prepare a 0.5 M Sodium Phosphate buffer adjusted to exactly pH 6.5.

  • Extraction: Add the pH 6.5 buffer to the organic layer in a separatory funnel (1:1 v/v). Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The top layer (organic) contains the target compound; the bottom layer (aqueous) contains the azetidinium salt.

  • Validation Step: Spot the aqueous layer on a TLC plate, heat, and stain with Ninhydrin. A dark purple spot confirms the successful extraction of free azetidine.

  • Drying: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (Keep bath temp < 35°C to prevent de-iodination).

Protocol B: Optimized Flash Column Chromatography

Purpose: Removal of unreacted starting materials and regioisomers.

  • Column Packing: Slurry-pack silica gel using Hexane containing 1% Triethylamine (TEA) to neutralize silanol groups[4].

  • Loading: Dry-load the concentrated crude from Protocol A onto a small amount of silica gel to ensure a narrow loading band.

  • Elution: Run a gradient from 100% Hexane (with 1% TEA) to 75% Hexane / 25% EtOAc (with 1% TEA)[5].

  • Fraction Collection: Monitor via UV at 254 nm. The target compound will elute at an Rf of ~0.35.

  • Validation Step: Perform LC-MS on the combined fractions to ensure the absence of the 126 Da loss (de-iodination) before final solvent removal.

Part 4: Visualizations

Workflow Start Crude Reaction Mixture (Target + Azetidine + Diiodo SM) LLE Liquid-Liquid Extraction (EtOAc / pH 6.5 Buffer) Start->LLE Removes free azetidine Check Purity Check (LC-MS & TLC) LLE->Check Flash Flash Chromatography (Silica + 1% TEA) Check->Flash Purity < 85% (Scale > 1g) Prep Prep-HPLC (0.1% FA in MeCN/H2O) Check->Prep Purity > 85% (Scale < 1g) Pure Pure Target Compound (>98% Purity) Flash->Pure Prep->Pure

Purification Decision Matrix: Workflow for isolating 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine.

LLE_Pathway Mix Organic Layer (EtOAc) Crude Mixture Buffer Add pH 6.5 Phosphate Buffer (Chemoselective Wash) Mix->Buffer Split Phase Separation Buffer->Split Aq Aqueous Layer Protonated Azetidinium Split->Aq Azetidine pKa (11.3) > 6.5 Org Organic Layer Unprotonated Target Compound Split->Org Target pKa (< 4.5) < 6.5

pKa-Driven Liquid-Liquid Extraction Pathway for chemoselective amine removal.

Part 5: References

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification. RSC Publishing.[Link]

  • Azetidine - Chemical Properties, Structure, and pKa. Grokipedia.[Link]

  • Relationship between pKa of 5-Substituted-4-amino-2-methylpyrimidines and Half Neutralization Potential. J-Stage.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine

Welcome to the Heterocyclic Scale-Up Troubleshooting Guide. As a Senior Application Scientist, I have structured this resource to address the specific kinetic and thermodynamic bottlenecks encountered when scaling up the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Scale-Up Troubleshooting Guide. As a Senior Application Scientist, I have structured this resource to address the specific kinetic and thermodynamic bottlenecks encountered when scaling up the nucleophilic aromatic substitution (SNAr) of 4,6-diiodo-2-methylpyrimidine with azetidine.

This guide moves beyond basic recipes, explaining the causality behind side reactions and providing self-validating engineering solutions to ensure high-fidelity synthesis.

Part 1: Mechanistic Overview & Reaction Pathways

To troubleshoot scale-up issues, we must first understand the competing reaction pathways. The SNAr reaction proceeds via a Meisenheimer complex. While the first substitution is desired, the highly strained nature of the azetidine ring and the exothermicity of the reaction introduce critical side-reaction vectors.

SNAr_Pathway SM 4,6-Diiodo-2-methylpyrimidine + Azetidine MC Meisenheimer Complex (Intermediate) SM->MC Nucleophilic Attack Target 4-(Azetidin-1-yl)-6-iodo- 2-methylpyrimidine MC->Target Iodide Elimination BisSub 4,6-Bis(azetidin-1-yl)- 2-methylpyrimidine Target->BisSub Excess Azetidine Poor Mixing RingOpen Ring-Opened Degradation Products Target->RingOpen Thermal Stress

Mechanism of SNAr synthesis and primary side reactions during scale-up.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing high levels of the bis-azetidinyl byproduct (4,6-bis(azetidin-1-yl)-2-methylpyrimidine) during batch scale-up, even when using exactly 1.0 equivalent of azetidine? Causality: The first substitution of iodine by azetidine donates electron density into the pyrimidine core, which theoretically increases the activation energy for a second substitution. However, mixing inefficiencies in large batch reactors create localized zones where the concentration of azetidine far exceeds 1.0 equivalent. Coupled with the exothermic nature of the first substitution, these localized "hotspots" provide both the stoichiometric excess and the thermal energy required to overcome the barrier for the second substitution. Solution: Transition to a continuous flow setup (see Part 4) or a semi-batch process with subsurface addition and high-shear mixing to eliminate concentration gradients.

Q2: We are observing unexpected low-molecular-weight degradation products and poor mass balance. Could the azetidine ring be opening? Causality: Yes. Azetidines possess a severe degree of ring strain (approximately 26 kcal/mol)[1]. When subjected to thermal stress or high concentrations of nucleophilic bases during the exothermic SNAr reaction, the four-membered ring undergoes strain-relieving ring-opening side reactions[1]. Solution: Maintain the reaction temperature strictly below 20 °C. Operating at room temperature or below is a proven, electronically tuned strategy for preserving sensitive pyrimidine precursors during SNAr without thermal degradation[2]. Additionally, utilize a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to prevent base-mediated ring opening.

Q3: How do we control regioselectivity to ensure substitution at the 4-position rather than the 2-position? Causality: In pyrimidine systems, the C4 and C6 positions are highly activated toward SNAr due to the strong electron-withdrawing effect of the adjacent nitrogen atoms. SNAr reactions of 2,4-dihalopyrimidines (and by extension 4,6-dihalopyrimidines) inherently favor the C4/C6 sites over the C2 site[3]. Furthermore, our starting material features a methyl group at the 2-position, completely blocking C2 substitution. Because 4,6-diiodo-2-methylpyrimidine is symmetric, the C4 and C6 positions are chemically identical until the first substitution occurs.

Part 3: Quantitative Process Comparison

To illustrate the impact of reactor engineering on product purity, the following table summarizes the impurity profiles across different scale-up methodologies.

Reactor ConfigurationTemperature ControlMixing ShearConversion (%)Bis-Adduct Impurity (%)Ring-Opened Impurity (%)
Standard Batch Poor (Exothermic hotspots)Low>95%8.0 - 12.0%3.0 - 5.0%
Semi-Batch (Subsurface) Moderate (Jacketed cooling)Medium>98%3.0 - 5.0%< 1.0%
Continuous Flow Excellent (Isothermal)High>99%< 0.5% Not Detected

Part 4: Self-Validating Continuous Flow Protocol

To achieve the impurity profile listed above, we recommend a continuous flow methodology. This protocol is designed as a self-validating system , meaning each step contains physical or analytical indicators that confirm the process is operating within design space before proceeding.

Flow_Workflow ResA Reservoir A: Pyrimidine in THF Mixer T-Mixer (High Shear) ResA->Mixer ResB Reservoir B: Azetidine + DIPEA ResB->Mixer Reactor Residence Time Coil (10 °C to 15 °C) Mixer->Reactor Fast Mixing Quench In-line Quench (Aq. NH4Cl) Reactor->Quench Controlled Time

Continuous flow reactor setup for minimizing over-substitution and thermal degradation.

Step-by-Step Methodology

Phase 1: Feed Solution Preparation

  • Prepare Feed A: Dissolve 4,6-diiodo-2-methylpyrimidine (1.0 eq) in anhydrous 2-Methyltetrahydrofuran (2-MeTHF) to achieve a 0.5 M solution.

    • Self-Validation Check: The solution must be completely transparent. Turbidity indicates moisture ingress, which will cause competitive hydrolysis of the pyrimidine.

  • Prepare Feed B: Dissolve azetidine (1.05 eq) and DIPEA (1.2 eq) in anhydrous 2-MeTHF (0.5 M relative to azetidine).

    • Self-Validation Check: Perform a Karl Fischer titration on Feed B; it must read <100 ppm water before proceeding.

Phase 2: Reactor Equilibration & Steady State 3. Prime the System: Flush the continuous flow reactor (equipped with a high-shear T-mixer and a 10 mL PFA residence coil) with anhydrous 2-MeTHF at 10 °C.

  • Self-Validation Check: System backpressure must stabilize at ±2 psi. Fluctuations indicate trapped gas or micro-leaks.
  • Initiate Flow: Start pumping Feed A and Feed B at equal flow rates (e.g., 5 mL/min each), achieving a precise 1-minute residence time in the coil.

Phase 3: Reaction & In-Line Quench 5. Quench: Direct the reactor effluent into a stirred quench vessel containing 10% aqueous NH4Cl maintained at 5 °C.

  • Self-Validation Check: The precipitation of DIPEA·HI salts in the organic phase should immediately dissolve upon contact with the aqueous quench. Persistent solids indicate incomplete quenching or product precipitation.
  • In-Process Control (IPC): Perform HPLC analysis on the organic layer of the quenched effluent.
  • Self-Validation Check: The reaction is validated if IPC shows >98% target product, <1% bis-adduct, and <1% unreacted starting material. If bis-adduct is >1%, increase the flow rate to reduce residence time.

Phase 4: Workup & Isolation 7. Phase Separation: Separate the phases and wash the organic layer with brine. 8. Concentration: Concentrate under reduced pressure, keeping the water bath temperature strictly <30 °C to prevent late-stage thermal degradation of the azetidine ring.

  • Self-Validation Check: A ninhydrin stain of the final concentrate must be negative, confirming the complete removal of residual, unreacted azetidine.

References

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Source: Organic & Biomolecular Chemistry (RSC Publishing), 2021. URL: [Link]

  • Title: General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Source: Organic Letters (ACS Publications), 2024. URL: [Link]

  • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source: Synlett (National Institutes of Health / PMC), 2020. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine vs bromo-analogs in cross-coupling reactivity

An In-Depth Comparison Guide: Cross-Coupling Reactivity of 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine vs. Bromo-Analogs For researchers and drug development professionals, the functionalization of the pyrimidine core is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: Cross-Coupling Reactivity of 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine vs. Bromo-Analogs

For researchers and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry[1]. When designing synthetic routes for complex kinase or metabolic enzyme inhibitors, the choice of halogen on the pyrimidine scaffold dictates the efficiency, yield, and purity of palladium-catalyzed cross-coupling reactions[2].

This guide provides an objective, data-supported comparison between 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine and its 6-bromo analog , analyzing their reactivity profiles, mechanistic differences, and optimal applications in cross-coupling workflows.

Mechanistic Foundations: Electronic & Steric Interplay

To understand the divergent reactivity of these two analogs, we must analyze the electronic push-and-pull within the molecule. The pyrimidine ring is intrinsically π -electron-deficient, which generally accelerates the oxidative addition of a Pd(0) catalyst into the carbon-halogen (C-X) bond[1].

However, the addition of the azetidin-1-yl group at the 4-position introduces a strong mesomeric (+M) electron-donating effect via the nitrogen lone pair. This localized electron density partially mitigates the electron deficiency of the pyrimidine core, raising the activation energy required for oxidative addition[2].

To counteract this deactivation, the choice of the 6-position halogen becomes the thermodynamic linchpin:

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker (approx. 214–228 kJ/mol) compared to the C-Br bond (approx. 285–305 kJ/mol)[3][4].

  • Causality in Reactivity: The lower BDE of the iodo-analog allows it to undergo oxidative addition rapidly, even at room temperature. Conversely, the bromo-analog requires higher thermal energy and more electron-rich phosphine ligands to achieve the same catalytic turnover[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Iodo: Fast (Low Temp) Bromo: Slow (High Temp) Pd0->OxAdd + Halopyrimidine PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation / Amination PdII->TransMet + Nucleophile PdII_2 Pd(II) Intermediate Ar-Pd-Nu TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting halogen-dependent oxidative addition.

Quantitative Reactivity Comparison

The following table summarizes the operational differences between the iodo and bromo analogs across standard cross-coupling methodologies.

Parameter4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine4-(Azetidin-1-yl)-6-bromo-2-methylpyrimidine
C-X Bond Dissociation Energy ~214 - 228 kJ/mol[3]~285 - 305 kJ/mol[4]
Optimal Suzuki-Miyaura Temp 25 °C – 60 °C80 °C – 100 °C
Buchwald-Hartwig Suitability Low (Prone to dehalogenation)High (Industry standard)[5]
Preferred Pd Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ with Xantphos or BrettPhos
Primary Side Reaction Homocoupling / Proto-dehalogenationUnreacted starting material (if under-heated)

Strategic Selection & Causality (Expertise Insights)

Why choose the Iodo-Analog? The 6-iodo analog is the premier choice for Suzuki-Miyaura and Sonogashira couplings involving thermally sensitive boronic acids or volatile alkynes. Because the oxidative addition is nearly instantaneous, the catalyst does not stall. This prevents the degradation of unstable coupling partners that would otherwise decompose at the 90 °C+ temperatures required for bromo-analogs.

Why choose the Bromo-Analog? While iodine's reactivity is a boon for C-C formation, it becomes a liability in Buchwald-Hartwig aminations . Aminations require strong bases (e.g., NaOtBu or Cs₂CO₃) and electron-rich ligands. Under these highly basic, high-temperature conditions, the highly reactive C-I bond is highly susceptible to Ullmann-type homocoupling and proto-dehalogenation[5]. The 6-bromo analog provides a controlled, steady rate of oxidative addition that perfectly matches the rate of amine coordination, making it the superior, self-regulating choice for C-N bond formation[2].

DecisionTree Start Select Halogen for Pyrimidine Reaction Target Coupling Reaction? Start->Reaction Suzuki Suzuki / Sonogashira (C-C Bond) Reaction->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Reaction->Buchwald Iodo Use 6-Iodo Analog (Prevents Catalyst Stalling) Suzuki->Iodo Mild conditions Bromo Use 6-Bromo Analog (Minimizes Dehalogenation) Buchwald->Bromo High basicity

Figure 2: Decision matrix for selecting iodo vs. bromo pyrimidine analogs in cross-coupling.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of the reaction (oxidative addition transmetalation reductive elimination) is tracking correctly.

Protocol A: Mild Suzuki-Miyaura Coupling (Optimized for Iodo-Analog)

Use this protocol to couple sensitive aryl boronic acids without thermal degradation.

  • Preparation: In a flame-dried Schlenk flask, combine 4-(azetidin-1-yl)-6-iodo-2-methylpyrimidine (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1 v/v). Stir at 45 °C.

  • Self-Validation Checkpoint (2 Hours): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Pass: Complete disappearance of the iodo-pyrimidine mass ( m/z [M+H]⁺) and emergence of the product mass. This confirms successful oxidative addition and transmetalation.

    • Troubleshooting: If homocoupling (dimer mass) is observed at >5%, the transmetalation step is lagging. Reduce the base concentration or increase the water ratio to accelerate boronic acid activation.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (Optimized for Bromo-Analog)

Use this protocol for C-N bond formation, leveraging the bromo-analog's stability against strong bases[5].

  • Preparation: In a sealed tube, combine 4-(azetidin-1-yl)-6-bromo-2-methylpyrimidine (1.0 equiv), the target amine (1.5 equiv), and NaOtBu (2.0 equiv).

  • Catalyst/Ligand: Add Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%). Evacuate and backfill with Argon (3x).

  • Solvent: Add anhydrous, degassed Toluene. Heat to 95 °C.

  • Self-Validation Checkpoint (4 Hours): Monitor via TLC (Hexanes/EtOAc 1:1) and LC-MS.

    • Validation Pass: The bromo-analog should remain unconsumed until the temperature reaches ~80-90 °C, validating its stability against premature proto-dehalogenation. The absence of a des-bromo pyrimidine side-product validates the choice of the bromo-analog over the iodo-analog.

    • Troubleshooting: If starting material remains after 12 hours, the oxidative addition is stalling. Spike with an additional 1 mol% Pd₂(dba)₃.

  • Workup: Filter the crude mixture through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via reverse-phase HPLC.

References

  • "Learning outcome 3.4.3 An introduction to bond energy and bond length." Chemguide. URL: [Link]

  • "Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols." ResearchGate. URL: [Link]

  • "Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT)." ACS Medicinal Chemistry Letters (via PubMed Central). URL: [Link]

  • "Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs." MDPI. URL: [Link]

Sources

Comparative

A Comprehensive Guide to the Reactivity of Iodo-Pyrimidines vs. 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine

As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks and understanding their intrinsic reactivity is paramount for designing efficient synthetic routes. The pyrimidine core is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks and understanding their intrinsic reactivity is paramount for designing efficient synthetic routes. The pyrimidine core is a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors. Functionalizing this core often relies on nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions.

This guide provides an objective, data-driven comparison between the reactivity of general unsubstituted iodo-pyrimidines and a highly functionalized analog: 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine .

Mechanistic Causality: Electronic Effects on the Pyrimidine Core

To predict the behavior of these substrates in the lab, we must first understand the causality driven by their molecular orbital landscapes.

The Unsubstituted Iodo-Pyrimidine (e.g., 4-Iodopyrimidine)

The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). In palladium-catalyzed cross-coupling, the reactivity of halopyrimidines generally follows the trend of C-X bond dissociation energy: I > Br > Cl > F[1]. Furthermore, the position of the halogen dictates its susceptibility to oxidative addition and S_NAr, with the C4 and C6 positions being the most electron-deficient and reactive (C4/6 > C2 > C5)[1][2]. Consequently, an unsubstituted 4-iodopyrimidine undergoes rapid oxidative addition with Pd(0) and is highly susceptible to nucleophilic attack[3].

4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine

Introducing functional groups fundamentally alters the electronic landscape:

  • The Azetidin-1-yl Group (C4): The nitrogen lone pair of the azetidine ring donates electron density directly into the pyrimidine core via resonance (+M effect). This significantly neutralizes the ring's electron deficiency, raising the LUMO energy.

  • The Methyl Group (C2): Provides a mild electron-donating inductive effect (+I), further enriching the ring.

The Result: While the C6-iodine bond remains a viable handle for cross-coupling due to iodine's excellent leaving-group ability, the electron-rich nature of this specific pyrimidine severely retards S_NAr reactivity compared to its unsubstituted counterpart. Slower oxidative addition in Pd-catalyzed couplings may also be observed, necessitating more active, electron-rich ligand systems (e.g., XPhos or dppf) to facilitate the catalytic cycle[4].

Reactivity cluster_0 Unsubstituted 4-Iodopyrimidine cluster_1 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine A Electron-Deficient Core B Low LUMO Energy A->B C Rapid SNAr & Pd-Coupling B->C D Azetidinyl (+M) & Methyl (+I) E Raised LUMO Energy D->E F Slower SNAr, Requires Active Pd E->F

Electronic effects dictating the reactivity of standard vs. functionalized iodo-pyrimidines.

Quantitative Data Comparison

The table below summarizes the divergent reactivity profiles and the necessary adjustments in experimental conditions required to achieve optimal yields.

Reaction MetricUnsubstituted 4-Iodopyrimidine4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine
Electronic Nature Highly electron-deficientModerately electron-rich (+M, +I effects)
S_NAr Temperature 20–50 °C80–120 °C (Requires sealed tube/microwave)
S_NAr Nucleophile Req. Mild amines (e.g., morpholine)Stronger nucleophiles or deprotonated species
Suzuki Coupling Temp. 50–60 °C80–100 °C
Preferred Pd Catalyst Pd(PPh3)4 (Standard)Pd(dppf)Cl2 or XPhos Pd G2 (Active/Bulky)
Oxidative Addition Rate Extremely FastModerate (Attenuated by electron density)

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), researchers can definitively identify bottlenecks (e.g., failed transmetalation vs. failed oxidative addition) in real-time.

Protocol A: Suzuki-Miyaura Cross-Coupling of 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine

Rationale: Because the azetidinyl group enriches the pyrimidine ring, oxidative addition is slightly hindered. We utilize Pd(dppf)Cl2, as the bidentate dppf ligand forces a cis-geometry on the palladium center, accelerating reductive elimination, while its electron-rich nature supports oxidative addition.

Step-by-Step Workflow:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation. K2CO3 is chosen as a mild base to activate the boronic acid into a reactive boronate complex without hydrolyzing the pyrimidine.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1, v/v). Sparge the mixture with N2 gas for 15 minutes.

    • Causality: Oxygen rapidly deactivates Pd(0) to inactive Pd(II) oxides. Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of N2. Seal the flask and heat to 90 °C.

  • Self-Validation (IPC Check): After 2 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic Logic: If the starting mass [M+H]+ is still present, oxidative addition is failing (increase temp to 100 °C). If a de-iodinated pyrimidine mass is observed, oxidative addition occurred, but transmetalation failed (check base solubility or boronic acid integrity).

  • Workup: Once LC-MS confirms complete consumption of the starting material, cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Workflow A 1. Reagent Assembly (Substrate, Boronic Acid, Base) B 2. Degassing & Solvent (1,4-Dioxane/H2O, N2 Sparge) A->B C 3. Catalyst Addition & Heat (Pd(dppf)Cl2, 90°C) B->C D 4. Reaction Monitoring (LC-MS IPC Validation) C->D E 5. Workup & Purification (Extraction, Chromatography) D->E

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol B: Nucleophilic Aromatic Substitution (S_NAr)

Rationale: The +M effect of the azetidine ring makes the C6 position resistant to mild nucleophiles. To force the S_NAr, we must use elevated temperatures and polar aprotic solvents to leave the nucleophile unsolvated and highly reactive.

Step-by-Step Workflow:

  • Preparation: Dissolve 4-(Azetidin-1-yl)-6-iodo-2-methylpyrimidine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add the amine nucleophile (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DMF increases the ground-state energy of the nucleophile. DIPEA acts as an acid scavenger to prevent the hydroiodic acid byproduct from protonating the incoming amine, which would kill its nucleophilicity.

  • Heating: Heat the reaction mixture to 110 °C in a sealed pressure tube.

  • Self-Validation (IPC Check): Monitor via TLC (Hexanes/EtOAc) and LC-MS at 4 hours.

    • Diagnostic Logic: The displacement of iodine by an amine will result in a highly polar product. If no product forms, the nucleophile may require pre-deprotonation with a stronger base (e.g., NaH) to form an amide anion prior to addition.

  • Workup: Quench with ice water to precipitate the product, or extract with EtOAc/LiCl (aqueous) to remove DMF.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions Benchchem
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines N
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction ACS Public
  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines ACS Public

Sources

Validation

A Comparative Guide to the Definitive Structural Confirmation of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which al...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a characterization step; it is the bedrock upon which all subsequent research, including structure-activity relationship (SAR) studies and computational modeling, is built. The novel heterocyclic compound, 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine, presents a unique structural puzzle. Its pyrimidine core is a well-known pharmacophore, while the strained azetidine ring offers a rigid vector for substituent placement, a desirable trait in modern drug design.[1] This guide provides an in-depth comparison of analytical techniques for its structural elucidation, establishing why single-crystal X-ray crystallography stands as the definitive method and how complementary spectroscopic techniques build a self-validating, comprehensive dataset.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3] It provides unequivocal data on bond lengths, bond angles, and stereochemistry, offering a complete atomic-resolution picture of the molecule's solid-state conformation.[4][5] Unlike other methods that provide information about connectivity or functional groups, crystallography yields the exact spatial coordinates of each atom.[6]

The Causality Behind the Crystallographic Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is a direct consequence of the quality of the crystal used for analysis.

xray_workflow cluster_prep Crystal Preparation cluster_analysis Data Collection & Analysis synthesis Purified Compound dissolution Dissolution in Minimal Hot Solvent synthesis->dissolution Select appropriate solvent cooling Slow Cooling & Solvent Evaporation dissolution->cooling Induce supersaturation crystal Single Crystal Formation cooling->crystal Allow ordered growth mount Crystal Mounting crystal->mount Select high-quality crystal diffraction X-ray Diffraction Data Collection mount->diffraction Expose to monochromatic X-rays solution Structure Solution (Phase Problem) diffraction->solution Process diffraction pattern refinement Structure Refinement solution->refinement Build & refine atomic model final_structure Final Validated Structure refinement->final_structure Check R-factor & goodness-of-fit

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: From Powder to Structure

Objective: To grow diffraction-quality single crystals of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine and determine its molecular structure.

1. Crystal Growth (The Art of Crystallization):

  • Rationale: The goal is to create a highly ordered, three-dimensional lattice by allowing molecules to slowly arrange themselves from a supersaturated solution. Rapid precipitation traps impurities and leads to poorly ordered or amorphous solids.[7]

  • Step 1: Solvent Selection. Test the solubility of the compound in various solvents (e.g., ethanol, acetone, ethyl acetate, hexane). An ideal solvent will dissolve the compound when hot but have low solubility when cold.[8] For this compound, a solvent pair like ethanol-water or ethyl acetate-hexane is a promising starting point.[9]

  • Step 2: Dissolution. In a small, clean vial, dissolve the purified compound in a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) with gentle heating.[10] Add just enough hot solvent to achieve complete dissolution.[7]

  • Step 3: Inducing Crystallization. Use one of the following methods:

    • Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free area. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation.

    • Solvent Layering: Carefully layer a "poor" solvent (e.g., hexane), in which the compound is insoluble, on top of the concentrated solution.[11] The slow diffusion at the interface will often yield high-quality crystals.

  • Step 4: Harvesting. Once crystals of suitable size (ideally >20 µm in all dimensions) have formed, carefully extract one with a loop and mount it for analysis.[2]

2. Data Collection and Structure Refinement:

  • Rationale: A mounted crystal is rotated in a monochromatic X-ray beam. The crystal's electron clouds diffract the X-rays in a specific pattern of spots. The geometry and intensity of these spots contain the information needed to reconstruct the 3D structure.[5]

  • Step 1: Mounting. A single, well-formed crystal is mounted on a goniometer head, often at low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

  • Step 2: Data Collection. The crystal is exposed to X-rays (e.g., from a Mo or Cu source), and a series of diffraction images are collected as the crystal is rotated.[2]

  • Step 3: Structure Solution. Specialized software is used to integrate the diffraction intensities and solve the "phase problem," generating an initial electron density map.

  • Step 4: Structure Refinement. An atomic model is built into the electron density map. The model is then refined against the experimental data to improve the fit, minimizing the difference between observed and calculated diffraction intensities.[12] The quality of the final structure is assessed using metrics like the R-factor.

Anticipated Results and Data Interpretation

The successful crystallographic analysis will yield a definitive structural model and a set of crystallographic data.

Table 1: Representative Crystallographic Data for 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine

ParameterValue (Example)Significance
Chemical FormulaC₈H₁₀IN₃Confirms the elemental composition of the crystallized molecule.
Formula Weight275.09 g/mol Consistent with the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.[6]
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensionsa = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95°The dimensions of the repeating lattice box.
R-factor (R₁)< 0.05A key indicator of the agreement between the crystallographic model and the experimental X-ray data.
Bond Lengths & AnglesC-I: ~2.10 Å, Azetidine C-N-C: ~90°Provides precise, unambiguous measurements of the molecular geometry.
Absolute ConfigurationDetermined if chiralCan definitively establish the stereochemistry of chiral centers.[12]

Part 2: A Multi-Technique Approach to Structural Verification

While X-ray crystallography provides the ultimate structural proof, a comprehensive analysis relies on complementary techniques that provide orthogonal data.[13] This integrated approach ensures the structure is validated in both solid and solution states, building a trustworthy and complete data package.[14][15]

integrated_approach center_node Unambiguous Structural Confirmation of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine xray X-ray Crystallography center_node->xray nmr NMR Spectroscopy (¹H, ¹³C) center_node->nmr ms Mass Spectrometry center_node->ms ir IR Spectroscopy center_node->ir xray_data Provides: • Definitive 3D structure • Bond lengths/angles • Solid-state conformation • Absolute stereochemistry xray->xray_data nmr_data Provides: • Carbon-hydrogen framework • Atom connectivity • Solution-state structure nmr->nmr_data ms_data Provides: • Molecular weight • Elemental composition • Fragmentation pattern ms->ms_data ir_data Provides: • Presence of functional groups (C=N, C-H, C-I) ir->ir_data

Caption: Integrated approach for comprehensive structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution.[16] It provides detailed information about the chemical environment and connectivity of ¹H and ¹³C atoms.

  • Experimental Protocol: A small amount of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a high-field NMR spectrometer. ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) are acquired.

  • Anticipated Data for the Target Molecule:

    • ¹H NMR: Distinct signals are expected for the methyl protons (~2.5 ppm), the azetidine protons (in a complex pattern), and the single pyrimidine ring proton. The chemical shift of the pyrimidine proton will be influenced by the iodo and azetidinyl substituents.[17]

    • ¹³C NMR: Signals for each unique carbon atom will be observed, including the methyl carbon, the azetidine carbons, and the four distinct carbons of the pyrimidine ring. The carbon atom bonded to iodine will show a characteristic upfield shift.[16]

B. Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental composition of a compound.[18] Its fragmentation patterns can offer clues about the molecule's structure.

  • Experimental Protocol: A tiny amount of the sample is introduced into the mass spectrometer and ionized (e.g., by Electron Ionization - EI, or Electrospray Ionization - ESI). The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.[19]

  • Anticipated Data for the Target Molecule:

    • Molecular Ion: A prominent peak at m/z corresponding to the exact mass of C₈H₁₀IN₃ will confirm the molecular formula. High-resolution MS can distinguish this from other potential formulas with the same nominal mass.

    • Fragmentation: The C-I bond is the weakest and likely to cleave first, resulting in a fragment corresponding to the loss of an iodine radical.[18] Fragmentation of the azetidine ring may also be observed.

C. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[20][21]

  • Experimental Protocol: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Anticipated Data for the Target Molecule:

    • C-H stretching: Bands around 2850–3000 cm⁻¹ for the methyl and azetidine groups.

    • C=C and C=N stretching: Characteristic absorptions in the 1450–1600 cm⁻¹ region, confirming the pyrimidine ring.[20]

    • C-I stretching: A band in the far-IR region, typically below 600 cm⁻¹, though it may be weak.

Part 3: Comparative Analysis and Conclusion

Each technique provides a unique and vital piece of the structural puzzle. While NMR, MS, and IR can collectively build a strong hypothesis for the structure, only X-ray crystallography provides the definitive, high-resolution answer.

Table 2: Objective Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths/angles, solid-state conformation.[5]Provides the most complete and definitive structural data; the "gold standard."[4]Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[22]
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity in solution.[16]Unparalleled for determining structure in the solution phase, which is often more biologically relevant.Does not provide direct information on bond lengths/angles; can be complex for some molecules.[13]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.[18]Extremely high sensitivity, requires very little sample.[19]Cannot distinguish between isomers; provides indirect structural information through fragmentation.[23]
Infrared Spectroscopy Presence or absence of specific functional groups.[20]Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular skeleton; many compounds have overlapping peaks.[13]

References

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (n.d.). Google Search.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. (2025). BenchChem.
  • SOP: CRYSTALLIZATION. (n.d.). Google Search.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). BenchChem.
  • A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds. (2025). BenchChem.
  • How to Crystallize Organic Compounds. (2026, February 19). wikiHow.
  • Spectroscopic Methods In Organic Chemistry. (n.d.). CLaME.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing.
  • Chaudhary, J. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Small molecule X-ray crystallography. (n.d.). School of Chemistry and Molecular Biosciences - The University of Queensland.
  • Small molecule crystallography. (n.d.). Excillum.
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.
  • What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
  • Methods for Structure Elucidation. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). National Institute of Environmental Health Sciences.
  • Single crystal X-ray diffraction analysis. (n.d.). Saint Petersburg State University.
  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi.
  • Guide for crystallization. (n.d.). Google Search.
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). (n.d.). RSC Publishing.
  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. Retrieved from [Link]

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • A New Era for Determining Small Molecule Structure Determination. (2018, November 27). Thermo Fisher Scientific.
  • Chapter 6: Single Crystal X-ray Structure Analysis. (2024, November 20). Books.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • Characterization of the prepared compounds. The FTIR spectra... (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). MDPI. Retrieved from [Link]

  • How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve? (2021, December 30). ResearchGate. Retrieved from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Google Search.
  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. Retrieved from [Link]

  • Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. (2026, March 18). Der Pharma Chemica.
  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Azetidines of pharmacological interest. (2025, December 11). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020, April 23). CORE.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.

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Comparative

Structural Evolution in Drug Design: A Comparative Guide to Azetidinyl vs. Piperidinyl Pyrimidines

Executive Summary In modern medicinal chemistry, the pyrimidine core is a privileged scaffold, predominantly serving as a robust hydrogen-bond acceptor/donor motif in kinase hinge-binding and GPCR antagonism. However, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrimidine core is a privileged scaffold, predominantly serving as a robust hydrogen-bond acceptor/donor motif in kinase hinge-binding and GPCR antagonism. However, the physicochemical and pharmacokinetic (PK) properties of a pyrimidine-based clinical candidate are heavily dictated by its aliphatic appendages.

As a Senior Application Scientist, I frequently guide lead optimization campaigns where a bulky, lipophilic piperidine ring results in high metabolic clearance or poor lipophilic efficiency (LipE). In these scenarios, ring contraction to an azetidine is a highly effective, albeit nuanced, bioisosteric replacement. This guide provides an objective, data-driven comparison of azetidinyl and piperidinyl pyrimidines, detailing their physicochemical performance, metabolic liabilities, and the experimental workflows required to evaluate them.

Mechanistic Rationale: Physicochemical and Structural Profiling

The transition from a six-membered piperidine to a four-membered azetidine fundamentally alters the molecule's three-dimensional space, electron distribution, and hydration energy.

Causality of Exit Vectors: Piperidine adopts a classic chair conformation, projecting substituents in well-defined axial or equatorial trajectories. Azetidine, conversely, adopts a rapidly equilibrating "puckered" butterfly conformation. When substituting a piperidine for an azetidine at the C2 or C4 position of a pyrimidine, the exit vector of any distal functional group is shifted. This can either relieve steric clashes in narrow binding pockets (improving target affinity) or disrupt critical interactions.

Basicity and Lipophilicity: If the heterocycle is C-linked to the pyrimidine (e.g., 4-(piperidin-4-yl)pyrimidine), the aliphatic nitrogen remains basic. Azetidines (pKa ~10.4) are generally less basic than piperidines (pKa ~11.2), which can reduce hERG liabilities and improve membrane permeability. Furthermore, the removal of two methylene units significantly lowers the partition coefficient (LogP). This decreased lipophilicity directly translates to an improvement in Lipophilic Efficiency (LipE), a critical metric for predicting in vivo success[1].

Table 1: Comparative Physicochemical Profile

PropertyPiperidinyl PyrimidineAzetidinyl PyrimidineImpact on Drug Design
Ring Size & Strain 6-membered, low strain4-membered, high strain (~26 kcal/mol)Azetidine provides a more compact, conformationally restricted vector.
Lipophilicity ( Δ LogP) BaselineApprox. -0.6 to -1.0 relative to piperidineAzetidine improves aqueous solubility and LipE[1].
Amine Basicity (C-linked) Higher (pKa ~11.2)Lower (pKa ~10.4)Lower basicity of azetidine reduces phospholipidosis and hERG binding.
C-H Bond Count High (10 C-H bonds)Low (6 C-H bonds)Azetidine presents a smaller lipophilic surface area for CYP450 oxidation[2].
Metabolic Stability: The Double-Edged Sword

The Piperidine Liability: Piperidines are notorious for high intrinsic clearance ( CLint​ ) due to Phase I CYP450-mediated oxidation. The abundant α -methylene protons are highly susceptible to N-dealkylation or oxidation to lactams, while the C4 position is a frequent site for hydroxylation[2].

The Azetidine Solution and Emergent Risks: Contracting the ring to an azetidine removes these vulnerable C-H bonds, frequently resulting in a 2- to 10-fold improvement in human liver microsome (HLM) stability[2]. However, azetidines are not metabolically invincible. They can undergo CYP-catalyzed α -carbon oxidation leading to reactive iminium intermediates and subsequent ring scission into aldehydes or ketones[3].

Furthermore, chemical stability must be closely monitored. In specific pyrimidine-azetidine architectures (especially those utilizing oxygen linkers), the electron-rich pyrimidine nitrogen can execute an intramolecular nucleophilic attack on the highly strained azetidine ring under acidic conditions (pH < 2), leading to ring-opening decomposition[4].

Optimization P Piperidinyl Pyrimidine (High LogP, High Clearance) A Azetidinyl Pyrimidine (Lower LogP, Altered Vector) P->A Ring Contraction LE Improved LipE & Solubility A->LE MS Enhanced Metabolic Stability (HLM) A->MS RO Risk: Acidic Ring Opening (pH < 2) A->RO Intramolecular attack

Fig 1. Logical workflow of piperidine-to-azetidine ring contraction in lead optimization.

Experimental Workflows for Validation

To objectively compare these scaffolds, rigorous in vitro assays must be deployed. Below are the standard self-validating protocols used to synthesize and evaluate these compounds.

Protocol A: Synthesis of N-Linked Azetidinyl/Piperidinyl Pyrimidines via SN​Ar

Causality: N-linked appendages are synthesized via Nucleophilic Aromatic Substitution ( SN​Ar ). The electron-deficient nature of halogenated pyrimidines makes them excellent electrophiles, allowing for mild coupling conditions without the need for palladium catalysts.

  • Preparation: Dissolve 2-chloropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert N2​ atmosphere.

  • Amine Addition: Add the respective amine (azetidine hydrochloride or piperidine, 1.2 eq). Note: Azetidine is highly volatile and often supplied as an HCl salt; thus, an exogenous base is strictly required to generate the free nucleophile.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the amine salt and act as an acid scavenger for the evolving HCl.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup & Purification: Quench with water, extract with EtOAc, and purify via flash chromatography. The reduced lipophilicity of the azetidine derivative will typically result in a lower retention factor ( Rf​ ) on normal-phase silica compared to the piperidine analog.

Protocol B: In Vitro Microsomal Stability Assay (HLM/RLM)

Causality: This assay evaluates the vulnerability of the aliphatic rings to Phase I CYP450 oxidation. A self-validating system requires a positive control to confirm enzymatic activity and an internal standard to normalize MS ionization fluctuations.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the test compounds (Azetidinyl-pyrimidine, Piperidinyl-pyrimidine) and a positive control (e.g., Verapamil) to a final concentration of 1 μ M. Ensure organic solvent concentration remains <0.1% to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH (the essential electron donor for CYP450s) to a final concentration of 1 mM.

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality of Quenching: Cold organic solvent instantly precipitates proteins and denatures CYP enzymes, freezing the metabolic profile at that exact second.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to quantify parent depletion and calculate the intrinsic clearance ( CLint​ ).

Workflow Step1 1. Compound Incubation 1 µM Test Cpd + HLM/RLM Step2 2. NADPH Addition Initiate CYP450 Reaction Step1->Step2 Step3 3. Time-Course Sampling 0, 5, 15, 30, 60 mins Step2->Step3 Step4 4. Quenching Add Cold Acetonitrile + IS Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Parent Depletion Step4->Step5

Fig 2. Self-validating LC-MS/MS workflow for evaluating microsomal metabolic stability.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine. Adherence to these protocols is critical for ensuring the safety of laboratory pe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The information presented herein is synthesized from established best practices for handling halogenated organic compounds and is grounded in regulations set forth by bodies such as the Environmental Protection Agency (EPA).

Hazard Assessment and Initial Precautions

Before handling 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine for disposal, it is imperative to understand its potential hazards. As a halogenated pyrimidine derivative, this compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1] Improper disposal can lead to significant environmental contamination and may result in substantial legal penalties.[2]

Core Principles of Safe Handling:
  • Avoid Environmental Release: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3] Halogenated compounds can be persistent in the environment and may have ecotoxicological effects.

  • Minimize Exposure: Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[4][5] Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine for disposal:

PPE ComponentSpecificationRationale
Gloves Nitrile rubber gloves (consider double-gloving)Provides a barrier against skin contact. Double-gloving is recommended for halogenated compounds due to varying breakthrough times.[3]
Eye Protection ANSI-approved chemical splash gogglesProtects eyes from splashes and airborne particles.[3][4]
Body Protection Fully buttoned laboratory coatPrevents contamination of personal clothing.[3]
Respiratory Protection May be required for large spills or inadequate ventilation; consult your institution's EHS department.[3]Protects against inhalation of hazardous dust or aerosols.

Waste Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. The presence of iodine in 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine classifies it as a halogenated organic waste .

Causality of Segregation: Mixing halogenated and non-halogenated waste streams needlessly increases disposal costs, as the entire mixture must be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[6] Furthermore, mixing incompatible chemicals can lead to dangerous reactions.[7]

Waste Segregation Workflow:

WasteSegregation Start Unwanted 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine Decision Is the waste mixed with non-halogenated solvents? Start->Decision Halogenated Collect in designated 'Halogenated Organic Waste' container. Decision->Halogenated No Mixed Treat entire mixture as 'Halogenated Organic Waste'. Collect in designated container. Decision->Mixed Yes End Properly Labeled and Sealed Container Halogenated->End Mixed->End

Caption: Decision workflow for segregating 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine waste.

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe collection and storage of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine waste pending pickup by your institution's hazardous waste management service.

Step 1: Container Selection Select a waste container that is chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[2]

Step 2: Labeling the Waste Container As soon as the first portion of waste is added, label the container clearly.[1][7] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine"

  • An accurate list of all contents, including any solvents used.

  • The approximate percentage of each component.

  • The date of accumulation (the date the first waste was added).

  • Your name, laboratory, and contact information.

Step 3: Waste Accumulation

  • Solid Waste: If the compound is a solid, carefully transfer it to the designated waste container.

  • Solutions: If the compound is in solution, pour the liquid waste carefully into the designated container, using a funnel if necessary to prevent spills.

  • Empty Containers: Any "empty" container that held 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine should be treated as hazardous waste and disposed of accordingly, unless it has been triple-rinsed. The rinsate from the triple-rinse must be collected as hazardous waste.[1]

  • Filling Level: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion and to prevent spills.[8]

Step 4: Storage Pending Disposal

  • Keep the waste container tightly sealed at all times, except when adding waste.[1]

  • Store the container in a designated satellite accumulation area within your laboratory, away from incompatible materials.[3]

  • The storage area should be a secondary containment tray to capture any potential leaks.

  • Ensure the storage location is away from heat sources and direct sunlight.[7]

Step 5: Arranging for Disposal Once the container is full (or within the time limits specified by your institution, often six to twelve months for academic labs), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[2][9] Do not attempt to transport hazardous waste yourself.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is required to mitigate risks.

Spill Response Protocol:

SpillResponse Spill Spill of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine Assess Assess spill size and risk. Is it a minor spill? Spill->Assess Evacuate Evacuate the area. Alert others. Contact EHS. Assess->Evacuate No (Major Spill) Cleanup Don appropriate PPE. Contain the spill with absorbent material. Assess->Cleanup Yes (Minor Spill) Collect Collect contaminated absorbent material into a labeled hazardous waste bag or container. Cleanup->Collect Decontaminate Decontaminate the area with an appropriate solvent (e.g., alcohol), collecting decontamination materials as hazardous waste. Collect->Decontaminate Dispose Dispose of all contaminated materials as halogenated hazardous waste. Decontaminate->Dispose

Caption: Step-by-step protocol for managing a spill of the compound.

For minor spills that you are trained to handle, absorb the material with an inert absorbent such as diatomite or universal binders.[3][4] Place the contaminated absorbent material into a sealed and labeled hazardous waste container. Decontaminate the surface by scrubbing with alcohol and collect all cleaning materials as hazardous waste.[4]

Regulatory Framework

The disposal of hazardous waste in a laboratory setting is governed by stringent regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA, is the primary legislation.[2] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K , which provides specific guidelines for managing hazardous waste in an educational and research setting.[9][10] Key tenets of these regulations include cradle-to-grave responsibility for hazardous waste, mandating proper management from generation to final disposal.

By following the procedures outlined in this guide, you contribute to a culture of safety and ensure your laboratory's operations remain in full compliance with these critical environmental and safety standards.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Safety Data Sheet - Abrocitinib. MedchemExpress.com.
  • Safety Data Sheet - Pyrimidine. ChemicalBook.
  • Halogenated Solvents. Washington State University.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

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Handling

Personal protective equipment for handling 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine

Comprehensive Safety and Handling Guide: 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine Prepared by a Senior Application Scientist Disclaimer: No specific Safety Data Sheet (SDS) was found for 4-(Azetidin-1-YL)-6-iodo-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine

Prepared by a Senior Application Scientist

Disclaimer: No specific Safety Data Sheet (SDS) was found for 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine. The following guidance is based on the general principles of handling potentially hazardous research chemicals, particularly heterocyclic and iodinated compounds. It is imperative to treat this compound with a high degree of caution and to supplement this guide with your institution's specific safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Assessment and Engineering Controls

Given that 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine is a novel or specialized chemical, a thorough risk assessment is the first critical step. The structure, containing an iodinated pyrimidine core, suggests potential bioactivity and possible hazards such as skin and eye irritation, respiratory tract irritation, and potential harm if swallowed.[1]

Primary Engineering Control: All handling of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine, including weighing, reconstitution, and aliquoting, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2] The fume hood also provides a contained space in case of spills. Ensure adequate ventilation in the laboratory.[1] An accessible safety shower and eyewash station are mandatory in the work area.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through inhalation, skin contact, or eye contact.[3][4] The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4]To protect hands from corrosive, irritating, or toxic chemicals.[3]
Double-gloving is recommended.Provides an extra layer of protection against contamination.
Change gloves every 30-60 minutes or immediately if contaminated.[5]Prevents cross-contamination and ensures glove integrity.[3]
Eye and Face Protection Safety goggles with side shields or a full-face shield.[1][4]Protects eyes from chemical splashes and vapors that can cause injury.[3]
Respiratory Protection An N95 or higher-rated respirator may be necessary.[6]Vital to protect the respiratory system from inhalation of chemical vapors or harmful aerosols.[3]
A full-face respirator offers both eye and respiratory protection.[4]Provides a higher level of protection, especially during spill cleanup.
Body Protection A long-sleeved laboratory coat or a disposable gown.[4][6]Protects skin from penetration by hazardous chemicals.[3]
For larger quantities or risk of splashing, impervious clothing or a "bunny suit" may be required.[1][6]Offers head-to-toe protection in high-risk situations.[6]
Foot Protection Closed-toe, chemical-resistant safety footwear.[4]Protects feet from spills, splashes, and falling objects.[4]

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the safe handling of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine from receipt to use.

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_use Experimental Use cluster_disposal Waste Disposal receive Receive Compound inspect Inspect for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe fume_hood Work in a Fume Hood don_ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment neutralize Neutralize Iodine-Containing Waste experiment->neutralize dispose Dispose of Waste According to Institutional Guidelines neutralize->dispose

Caption: Workflow for the safe handling and disposal of 4-(Azetidin-1-YL)-6-iodo-2-methylpyrimidine.

Experimental Protocol: Reconstitution of the Compound
  • Preparation: Before starting, ensure all necessary PPE is worn correctly. The entire procedure must be performed inside a certified chemical fume hood.

  • Weighing: Use an analytical balance inside the fume hood to weigh the desired amount of the solid compound.

  • Solvent Addition: Slowly add the desired solvent to the vessel containing the compound.

  • Dissolution: Gently swirl or vortex the mixture until the compound is fully dissolved. Avoid splashing.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1][2]
Inhalation Move the victim to fresh air. If breathing is difficult, provide respiratory support.[1] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Disposal of Solid Waste
  • Uncontaminated Compound: Collect in a clearly labeled, sealed container and dispose of as hazardous solid waste according to your institution's guidelines.

  • Contaminated Materials: Any materials contaminated with the compound (e.g., pipette tips, gloves, weighing paper) should be collected in a designated hazardous waste container.

Disposal of Liquid Waste (Iodine-Containing Solutions)

Waste solutions containing iodine should be neutralized before disposal to convert the potentially hazardous elemental iodine into a less harmful iodide form.[7]

Experimental Protocol: Neutralization of Iodine Waste

  • Preparation: Work in a well-ventilated fume hood and wear all required PPE.[7]

  • Neutralization: Slowly add a 10% sodium thiosulfate solution to the iodine-containing waste while stirring. The characteristic dark color of the iodine will fade as it is neutralized.[7]

  • Endpoint Determination: Continue adding sodium thiosulfate dropwise until the solution becomes colorless. This indicates that all elemental iodine has been converted to iodide.[7]

  • pH Check: After neutralization, check the pH of the solution using a pH indicator strip. The pH should be within the neutral range (typically 6-8) for aqueous waste disposal at your facility.[7]

  • Final Disposal: Once neutralized and the pH is confirmed to be neutral, the solution can typically be disposed of as non-hazardous aqueous waste, in accordance with local regulations.[7]

cluster_waste_collection Waste Collection cluster_neutralization Neutralization (in Fume Hood) cluster_verification Verification cluster_final_disposal Final Disposal collect_waste Collect Iodine-Containing Waste in a Labeled Container add_thiosulfate Slowly Add 10% Sodium Thiosulfate collect_waste->add_thiosulfate check_color Observe for Color Change (to Colorless) add_thiosulfate->check_color check_ph Check pH (6-8) check_color->check_ph dispose_aqueous Dispose as Non-Hazardous Aqueous Waste check_ph->dispose_aqueous

Caption: A workflow for the proper disposal of iodine-containing solutions.

References

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Personal Protective Equipment for Chemical Handling | Safelyio. (2026, January 13).
  • Safety Data Sheet - MedchemExpress.com. (2024, August 25).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Protective Equipment | Plant Protection - Albert Kerbl GmbH.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Material Safety Data Sheet - Chemicea Pharmaceuticals.
  • Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide - Benchchem.

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